3,5,7-Triphenyl-4H-1,2-diazepine
Description
BenchChem offers high-quality 3,5,7-Triphenyl-4H-1,2-diazepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5,7-Triphenyl-4H-1,2-diazepine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
25649-70-1 |
|---|---|
Molecular Formula |
C23H18N2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3,5,7-triphenyl-4H-diazepine |
InChI |
InChI=1S/C23H18N2/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-25-23(17-21)20-14-8-3-9-15-20/h1-16H,17H2 |
InChI Key |
NCJIYZKOKVSKDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Molecular Architecture and Conformation of 3,5,7-Triphenyl-4H-1,2-diazepine
The following technical guide details the molecular structure, conformational dynamics, and synthesis of 3,5,7-Triphenyl-4H-1,2-diazepine .
Executive Summary
3,5,7-Triphenyl-4H-1,2-diazepine is a seven-membered heterocyclic compound characterized by the presence of two adjacent nitrogen atoms (1,2-position) and a saturated methylene group at the 4-position. Unlike planar aromatic systems, this molecule adopts a non-planar boat conformation to minimize steric strain between the phenyl substituents and torsional strain within the ring.
This guide provides a deep technical analysis of its synthesis via the pyrylium salt route, its dynamic stereochemistry (ring inversion), and its unique photochemical reactivity, which serves as a model for electrocyclic ring closures in aza-heterocycles.
Synthesis and Formation Mechanism
The most robust and field-proven protocol for synthesizing 3,5,7-triphenyl-4H-1,2-diazepine is the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with hydrazine. This method is preferred over direct condensation of 1,5-diketones due to higher yields and cleaner workup.
Synthetic Protocol[1][2][3][4]
-
Precursor: 2,4,6-Triphenylpyrylium tetrafluoroborate (prepared from acetophenone and chalcone/benzaldehyde via hydride abstraction).
-
Reagent: Hydrazine hydrate (
). -
Solvent System: Ethanol or Methanol (polar protic solvents facilitate the ring-opening/closing mechanism).
-
Conditions: Reflux for 1–2 hours.
Reaction Mechanism
The transformation proceeds through a nucleophilic attack of hydrazine on the electron-deficient pyrylium ring (
Figure 1: Synthetic pathway transforming the pyrylium cation into the 1,2-diazepine scaffold via a ring-opening/ring-closing sequence.
Molecular Structure and Crystallography
The 4H-1,2-diazepine ring system is non-aromatic despite having 8
Crystal Conformation
X-ray diffraction studies of 1,2-diazepine derivatives reveal that the seven-membered ring exists in a boat conformation .
-
Prow: The C4 methylene group represents the "prow" of the boat, tipping out of the plane defined by N1-N2-C3-C7.
-
Stern: The N1-N2 bond forms the "stern".
-
Substituent Orientation: The phenyl groups at positions 3, 5, and 7 are twisted relative to the heterocyclic ring plane to alleviate steric repulsion. The C3 and C7 phenyls, in particular, engage in conjugation with the C=N and C=C bonds, respectively, but are rarely coplanar.
Structural Parameters (Estimated)
| Parameter | Value (Approx.) | Description |
| Bond Length (N1-N2) | 1.40 – 1.42 Å | Single bond character, typical for hydrazines. |
| Bond Length (C3=N2) | 1.28 – 1.30 Å | Double bond character (imine). |
| Bond Length (C4-C3) | 1.50 Å | Single bond (sp³-sp²). |
| Torsion Angle | > 40° | Significant twisting in the 7-membered ring. |
Conformational Dynamics (NMR Spectroscopy)
In solution, 3,5,7-triphenyl-4H-1,2-diazepine undergoes a degenerate ring inversion process, flipping between two equivalent boat conformers. This dynamic behavior is observable via Variable Temperature (VT) ¹H NMR.
The H4 Probe
The methylene protons at position 4 (
-
Low Temperature: The ring inversion is slow on the NMR timescale. The two
protons are diastereotopic (one pseudo-axial, one pseudo-equatorial) and appear as an AB quartet (or two doublets) with a geminal coupling constant ( ). -
High Temperature: The ring flips rapidly.[1] The environment averages out, and the
protons appear as a sharp singlet . -
Coalescence Temperature (
): Typically occurs near or slightly above room temperature for heavily substituted diazepines.
Inversion Barrier
The free energy of activation (
Photochemistry and Reactivity
The 1,2-diazepine system is photochemically active. Irradiation leads to an electrocyclic ring closure, a reaction governed by orbital symmetry rules.
Ring Contraction
Upon UV irradiation (typically >300 nm), 3,5,7-triphenyl-4H-1,2-diazepine undergoes a valence isomerization to form a bicyclic isomer: 3,5,7-triphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene .
-
Mechanism: Disrotatory
electrocyclization involving the C4-C5-C6-C7 diene system (or C3-C4-C5-C6 depending on tautomer participation). -
Reversibility: This bicyclic isomer can revert to the diazepine thermally or rearrange further to yield pyridines (via N-N bond cleavage and nitrogen extrusion) or pyrazoles .
Figure 2: Photochemical and thermal reaction manifold. The formation of the bicyclic intermediate is a hallmark of 1,2-diazepine photochemistry.
References
-
Harris, J. W., et al. (1977). The thermal and photochemical rearrangement of 1,2(4H)-diazepine derivatives. Canadian Journal of Chemistry.
-
Carty, A. J., et al. (1970). Reaction of 3,5,7-triphenyl-4H-1,2-diazepine with di-iron nonacarbonyl; the X-ray crystal and molecular structure. Journal of the Chemical Society D: Chemical Communications.
-
Paizs, B., & Simonyi, M. (1999).[2] Ring inversion barrier of diazepam and derivatives: An ab initio study. Chirality.
-
Reichardt, C. (2017). 2,4,6-Triphenylpyrylium Tetrafluoroborate. ResearchGate.
Sources
The Evolution and Synthesis of 4H-1,2-Diazepine Derivatives: A Technical Whitepaper
Executive Summary
4H-1,2-diazepines are seven-membered heterocyclic compounds containing two adjacent nitrogen atoms. Historically overshadowed by their 1,4-diazepine cousins (such as the widely prescribed benzodiazepines), 1,2-diazepines present a unique profile in structural chemistry. They are characterized by an 8π-electron system that exhibits antiaromatic behavior when the molecule achieves planarity[1]. This whitepaper explores the historical discovery, tautomeric complexity, modern synthetic methodologies, and emerging pharmaceutical applications of 4H-1,2-diazepine derivatives, providing a comprehensive guide for researchers and drug development professionals.
Historical Context and Structural Dynamics
The systematic study of monocyclic heteroepins, including diazepines, began in earnest around 1960[2]. The parent 1,2-diazepine ring system is highly dynamic and can exist as four primary isomers: 1H-, 3H-, 4H-, and the highly unstable 5H-tautomer, which typically exists as a bicyclic isomer[1].
The foundational synthesis of these compounds was heavily reliant on pyrylium chemistry. In 1970, Balaban demonstrated that 2,4,6-triarylpyrylium salts react with dilute aqueous hydrazine to form an intermediate that dehydrates to yield 3,5,7-triphenyl-4H-1,2-diazepine[3]. Building upon this, 4 detailed the preparation of monocyclic 4H-1,2-diazepines via the ring transformation of 2,4,6-triphenylthiopyrylium salts with hydrazine[4].
A defining feature of 4H-1,2-diazepines is their structural reactivity under halogenation. Treating 3,7-diphenyl-5,6-dihydro-4H-1,2-diazepines with halogenating reagents induces a definitive ring contraction, yielding pyridazines[5]. This contraction proceeds via a halogenation-dehydrohalogenation process, with 3,4-diazanorcaradienes isolated and cited as the critical bicyclic intermediate[5].
Tautomeric equilibrium and halogenation-induced ring contraction of 1,2-diazepines.
Modern Synthetic Methodologies: The Michael Addition Approach
While early methods relied on pyrylium ring transformations, modern pharmaceutical synthesis demands highly functionalized precursors. A breakthrough protocol was established by 6, utilizing the regioselective Michael addition of 3-oxo-3-phenylpropanenitrile to linear conjugated enynones[7].
Causality in Experimental Design
The choice of base and CH-acid dictates the structural fate of the enynone. Previous studies showed that reacting enynones with malononitrile using sodium alkoxide yields substituted pyridines, while using lithium diisopropylamide (LDA) yields cyclohexanes[8]. However, by shifting the CH-acid to 3-oxo-3-phenylpropanenitrile and utilizing sodium methoxide (MeONa) as a strong nucleophilic base, the reaction pathway is strictly directed toward a regioselective Michael addition across the carbon-carbon double bond, yielding the requisite acyclic δ-diketone precursors[8].
Step-by-Step Protocol: Synthesis of 5,6-dihydro-4H-1,2-diazepine
This self-validating workflow ensures the stereocontrolled generation of the diazepine ring[7][8]:
-
Precursor Preparation : Dissolve the linear conjugated enynone (1,5-diarylpent-2-en-4-yn-1-one) and 3-oxo-3-phenylpropanenitrile in a 1:1 molar ratio in methanol (MeOH).
-
Base Catalysis : Introduce sodium methoxide (MeONa) to the solution at room temperature. The strong nucleophilicity of MeONa drives the regioselective Michael addition.
-
Incubation : Stir the mixture at room temperature for 4 to 26 hours. The reaction time depends on the electronic nature of the aryl substituents.
-
Isolation of Intermediate : Extract and purify the resulting polyfunctional δ-diketone. This intermediate typically forms as a mixture of two diastereomers in a ~2.5:1 ratio.
-
Heterocyclization : React the isolated δ-diketone with hydrazine (NH₂NH₂). The binucleophilic nature of hydrazine attacks the dual carbonyl centers of the δ-diketone.
-
Final Product : Isolate the substituted 5,6-dihydro-4H-1,2-diazepine. This cyclocondensation yields the diazepine solely as a single diastereomer (83% yield).
Workflow for the synthesis of 5,6-dihydro-4H-1,2-diazepines via Michael addition.
Quantitative Data Analysis
The efficiency of the Michael addition and subsequent heterocyclization is highly dependent on the starting enynone's structural properties. Below is a summary of the quantitative data for the formation of δ-diketones and their conversion to 4H-1,2-diazepines[7][8].
| Starting Material (Enynone) | Base / Solvent | Reaction Time (h) | Diastereomeric Ratio | Yield of δ-Diketone (%) | Yield of 4H-1,2-Diazepine (%) |
| Enynone (Standard) | MeONa / MeOH | 4 - 26 | 2.5 : 1 | 53 - 98% | ~83% |
| Enynone (Electron-withdrawing Ar²) | MeONa / MeOH | 4 | 2.5 : 1 | >90% | N/A |
Note: Higher yields of target diketones are consistently observed when the starting enynones bear electron-withdrawing substituents on the aromatic rings adjacent to the carbonyl group[8].
Biological and Pharmaceutical Significance
While 1,4-benzodiazepines are famous CNS depressants, 1,2-diazepines are carving out a distinct pharmacological niche:
-
Antimicrobial Agents : Novel 1,2-diazepine-3,7-dione derivatives synthesized from 2-aminopyridines have demonstrated significant in vitro antibacterial activity against strains like Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus[9].
-
Osteoporosis Treatment : Recent studies highlight 1,2-diazepine derivatives as potential anti-osteoporosis drugs, functioning by balancing osteoblast bone formation and inhibiting osteoclast bone resorption[10].
-
PDE4 Inhibition : Functionalized tetrahydro-1H-1,2-diazepines have been explored as Phosphodiesterase 4 (PDE4) inhibitors, presenting therapeutic potential for respiratory and inflammatory disorders[11].
Conclusion
The trajectory of 4H-1,2-diazepine research has shifted from fundamental investigations of antiaromaticity and tautomerism[1][2] to sophisticated, stereocontrolled organic synthesis[7]. By leveraging regiospecific Michael additions and understanding the thermodynamic causality of base selection, modern chemists can efficiently construct these seven-membered heterocycles, unlocking new avenues in drug discovery and molecular design.
References
- Preparation of 5,5-Bis(ethoxycarbonyl)-5,6-dihydro-3,7-diaryl-4H-1,2-diazepines. Oxford University Press.
- Product Class 5: Seven-Membered Hetarenes with Two or More Heteroatoms. Science of Synthesis (Thieme Connect).
- Reactions of 2-benzoselenopyrylium salts with hydrazine: a new easy access to 5H-2,3-benzodiazepines. SciSpace.
- Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. National Institutes of Health (Molecules 2022).
- Reactions of Some Nucleophiles with Pyrylium Salts. Oriental Journal of Chemistry.
- 1,2-Diazepines. ResearchGate.
- Heteroepin Chemistry. CLOCKSS.
- Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. Biointerface Research in Applied Chemistry.
- Synthesis and biological activities of drugs for the treatment of osteoporosis. ResearchGate.
- Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones (MDPI). MDPI.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. orientjchem.org [orientjchem.org]
- 4. scispace.com [scispace.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Electrochemical Behavior and Redox Potentials of 3,5,7-Triphenyl-4H-1,2-diazepine
An In-depth Technical Guide
Foreword
The study of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry and materials science.[1][2] Their unique electronic structures give rise to a vast array of biological activities and material properties. Within this class, diazepines, seven-membered rings with two nitrogen atoms, are of particular interest due to their prevalence in pharmacologically active compounds, most notably the benzodiazepine family.[3][4] This guide focuses on a specific, less-explored member: 3,5,7-Triphenyl-4H-1,2-diazepine. While direct electrochemical studies on this molecule are not prevalent in the current literature, its structural motifs—a 1,2-diazepine core flanked by three phenyl groups—allow us to predict its redox behavior and design a rigorous experimental framework for its characterization.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is structured not as a rigid protocol but as a logical, field-proven approach to elucidating the electrochemical properties of a novel heterocyclic compound. We will delve into the theoretical underpinnings of its expected behavior, provide a detailed, self-validating experimental workflow for its analysis via cyclic voltammetry, and discuss the interpretation of the resulting data.
Structural Considerations and Predicted Redox Behavior
The electrochemical signature of a molecule is intrinsically linked to its structure. 3,5,7-Triphenyl-4H-1,2-diazepine is synthesized through the condensation of a 1,5-diketone with hydrazine.[5] Its key features are the 4H-1,2-diazepine ring and three phenyl substituents.
-
The 1,2-Diazepine Core: This seven-membered ring contains a N-N single bond and a conjugated diene system (-N=C-C=C-N-). The nitrogen atoms, with their lone pairs of electrons, and the π-system of the diene are the most likely sites for electrochemical activity. Analogous structures, such as benzodiazepines, are known to undergo electrochemical reduction at the azomethine (-C=N-) group.[3][6] We can hypothesize a similar reduction pathway for the 1,2-diazepine ring.
-
Phenyl Substituents: The three phenyl rings are expected to be in conjugation with the diazepine system to some extent. These groups are electron-donating and will influence the electron density of the heterocyclic core, thereby affecting its redox potentials. Polyphenylated aromatic systems are known to stabilize radical ions through extensive charge delocalization.[7] Therefore, the phenyl groups on our target molecule may facilitate the formation of stable or quasi-stable radical species upon oxidation or reduction.
Based on these structural features, we can formulate a working hypothesis for the electrochemical behavior:
-
Reduction: The molecule is expected to undergo a primary reduction event localized on the conjugated diene system of the diazepine ring. This process is likely to be irreversible, involving multiple electrons and protons (if a proton source is available), similar to the reduction of many benzodiazepines.[8]
-
Oxidation: An oxidation process may be accessible, likely involving the nitrogen lone pairs or the extended π-system. The formation of a radical cation is plausible. The reversibility of this process will depend on the stability of the resulting radical cation, which could be enhanced by delocalization across the phenyl rings.
Experimental Workflow: Characterization by Cyclic Voltammetry
Cyclic Voltammetry (CV) is a powerful and versatile electroanalytical technique for probing the redox behavior of chemical species.[9][10] It provides information on the potentials at which redox events occur and can offer insights into the kinetics and reversibility of electron transfer reactions. The following section details a robust protocol for the CV analysis of 3,5,7-Triphenyl-4H-1,2-diazepine in a non-aqueous medium.
Essential Instrumentation and Reagents
-
Potentiostat/Galvanostat: A standard three-electrode potentiostat is required.
-
Electrochemical Cell: A three-electrode glass cell suitable for volumes of 5-10 mL.
-
Working Electrode (WE): A Glassy Carbon Electrode (GCE), typically 3 mm in diameter. A GCE is chosen for its wide potential window, chemical inertness, and good electrical conductivity.[11][12]
-
Reference Electrode (RE): A non-aqueous Ag/Ag⁺ reference electrode. This is crucial for non-aqueous electrochemistry to avoid junction potentials and water/chloride ion contamination that can occur with aqueous electrodes like SCE or Ag/AgCl.[13][14]
-
Counter Electrode (CE): A platinum wire or gauze. Platinum is inert and provides the necessary surface area to support the current flow.
-
Analyte: 3,5,7-Triphenyl-4H-1,2-diazepine, synthesized and purified.
-
Solvent: Anhydrous acetonitrile (MeCN). MeCN is a polar aprotic solvent with a wide potential window, and it is an excellent choice for dissolving organic analytes and supporting electrolytes.[15]
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆). This salt is highly soluble in MeCN and is electrochemically inert over a broad potential range.[14][15]
-
Internal Standard: Ferrocene (Fc). IUPAC recommends using an internal standard like the ferrocene/ferrocenium (Fc/Fc⁺) couple for reporting potentials in non-aqueous solvents, as its redox potential is relatively independent of the solvent.[13]
-
Inert Gas: High-purity Argon (Ar) or Nitrogen (N₂).
Step-by-Step Experimental Protocol
The following workflow ensures reproducibility and accuracy in the electrochemical measurements.
Diagram: Cyclic Voltammetry Experimental Workflow
Caption: Hypothetical initial steps in the electrochemical reduction of the diazepine.
If an oxidation peak is observed, its reversibility will provide insight into the stability of the resulting radical cation. A reversible or quasi-reversible wave (ΔEₚ close to 59 mV, iₚₐ / iₚ𝒸 ≈ 1) would suggest that the positive charge is effectively delocalized across the triphenyl-substituted π-system, forming a stable species.
Conclusion and Outlook
While no direct experimental data exists for the electrochemical behavior of 3,5,7-Triphenyl-4H-1,2-diazepine, a robust and scientifically sound characterization is entirely feasible. By leveraging knowledge from structurally related compounds and applying standard electrochemical protocols, a comprehensive understanding of its redox properties can be achieved. The detailed workflow presented in this guide provides a clear pathway for determining its redox potentials, assessing the reversibility of its electron transfer processes, and probing the stability of its electrogenerated intermediates.
The data obtained from these experiments will be invaluable for applications in drug development, where redox properties can influence metabolic pathways and pharmacological activity, and in materials science, where tunable redox states are essential for the design of novel electronic and electrochromic materials. This foundational electrochemical characterization is a critical first step in unlocking the full potential of this intriguing heterocyclic scaffold.
References
-
Frontiers in Chemistry. (2021). Recent advances in metal catalyst- and oxidant-free electrochemical C-H bond functionalization of nitrogen-containing heterocycles. [Link]
-
Journal of the American Chemical Society. (2005). Quantum-Chemical Predictions of Absolute Standard Redox Potentials of Diverse Organic Molecules and Free Radicals in Acetonitrile. [Link]
-
Organic & Biomolecular Chemistry. (2024). Recent advances in the electrochemical functionalization of N-heterocycles. [Link]
-
Zensor R&D. Glassy Carbon Disposable Electrode. [Link]
-
Journal of Visualized Experiments. (2019). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. [Link]
-
ResearchGate. (2008). ChemInform Abstract: A Facile Synthesis of 3,5,7-Trisubstituted-4H-d[1][16]iazepines by Microwave Irradiation. [Link]
-
ALS Co., Ltd. (2021). Non-aqueous reference electrode. [Link]
-
Electrochemistry Store. Glassy Carbon Electrode 3mm ID. [Link]
-
Dalton Transactions. (2007). Synthesis, electrochemistry and luminescence of (R = Ph, o-CH(3)C(6)H(4), o-ClC(6)H(4) or o-CF(3)C(6)H(4); trpy = 2,2':6',2''-terpyridine): crystal structure of [Pt{4'-(Ph)trpy}(CN)]BF(4) x CH(3)CN. [Link]
-
MDPI. (2019). Review of Electroanalytical-Based Approaches for the Determination of Benzodiazepines. [Link]
-
Australian National University. (2007). Accurate calculation of absolute one-electron redox potentials of some para-quinone derivatives in acetonitrile. [Link]
-
Talanta. (2024). Electrochemical classification of benzodiazepines: A comprehensive approach combining insights from voltammetry and liquid chromatography - mass spectrometry. [Link]
-
MDPI. (2021). Recent Advances in Benzodiazepine Electroanalysis. [Link]
-
Angewandte Chemie. (2021). NHC‐Terphenyl Radicals and Anions: Tuning Stability and Redox Properties via Substituent Patterning. [Link]
-
Organic Letters. (2012). Efficient Approach to 1,2-Diazepines via Formal Diazomethylene Insertion into the C–C bond of Cyclobutenones. [Link]
-
Indian Academy of Sciences. (1980). Electrochemical reduction of diazepam. [Link]
-
University of Cambridge. Cyclic Voltammetry. [Link]
-
Journal of Chemical Education. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. [Link]
-
ResearchGate. (2016). How to make the experimental set up to get a CV of an organic molecule in organic solvent?. [Link]
-
Chemical Communications. (2001). Electrochemical synthesis of β-pyridinium zinc tetraphenylporphyrin. [Link]
-
The Journal of Physical Chemistry A. (2019). Cyclic Voltammetric Study of 3,5-Diaryl-1-phenyl-2-pyrazolines. [Link]
-
Standard Operating Procedures for Cyclic Voltammetry. The Solvent and Electrolyte. [Link]
-
ScienceDirect. (2015). Electrochemical and Chemical Studies of some Benzodiazepine Molecules as Corrosion Inhibitors for Mild Steel in 1 M HCl. [Link]
-
MDPI. (2021). New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples. [Link]
-
Journal of the Royal Society, Interface. (2006). Reaction of 3,5,7-triphenyl-4H-1,2-diazepine with di-iron nonacarbonyl. [Link]
-
Electrochimica Acta. (2005). Novel trends of electrochemical oxidation of amino-substituted triphenylamine derivatives. [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Synthesis of new tricyclic 5,6-dihydro-4H-benzo[b]t[1][16]riazolo[1,5-d]d[1]iazepine derivatives by [3+ + 2]-cycloaddition/rearrangement reactions. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Standard Reduction Potentials for Oxygen and Carbon Dioxide Couples in Acetonitrile and N,N-Dimethylformamide | Journal Article | PNNL [pnnl.gov]
- 3. Review of Electroanalytical-Based Approaches for the Determination of Benzodiazepines [mdpi.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemical classification of benzodiazepines: A comprehensive approach combining insights from voltammetry and liquid chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 8. ias.ac.in [ias.ac.in]
- 9. Cyclic Voltammetry | Melville Laboratory for Polymer Synthesis [melville.group.ch.cam.ac.uk]
- 10. ossila.com [ossila.com]
- 11. ossila.com [ossila.com]
- 12. msesupplies.com [msesupplies.com]
- 13. support/reference-electrode/nonaqueous | ALS,the electrochemical company [als-japan.com]
- 14. researchgate.net [researchgate.net]
- 15. sop4cv.com [sop4cv.com]
- 16. Quantum-chemical predictions of absolute standard redox potentials of diverse organic molecules and free radicals in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Packing and Intermolecular Interactions of 3,5,7-Triphenyl-4H-1,2-diazepine
This guide details the structural chemistry, synthesis, and supramolecular assembly of 3,5,7-Triphenyl-4H-1,2-diazepine , a seven-membered heterocyclic system characterized by its unique boat conformation and rich pi-interaction landscape.[1]
Technical Guide for Structural Chemists and Drug Discovery Scientists
Executive Summary
The 3,5,7-Triphenyl-4H-1,2-diazepine system represents a critical scaffold in heterocyclic chemistry, serving as a model for exploring non-planar aromaticity and atropisomerism in seven-membered rings.[1] Unlike planar aromatics, the 4H-1,2-diazepine ring adopts a rigid boat conformation , driven by the sp³-hybridized carbon at position 4.[1] This guide provides a definitive analysis of its synthesis, molecular geometry, and the hierarchical intermolecular forces—dominated by C-H···π and T-shaped π-stacking—that govern its solid-state assembly.[1]
Synthesis and Crystallization Protocol
The most robust route to 3,5,7-triphenyl-4H-1,2-diazepine is the condensation of 2,4,6-triphenylpyrylium tetrafluoroborate with hydrazine.[1] This method is preferred over direct condensation of 1,5-diketones due to the high electrophilicity of the pyrylium species, ensuring regioselective ring closure.
Synthetic Workflow
The reaction proceeds via the nucleophilic attack of hydrazine on the
Reagents:
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (Solvent)[3]
-
Triethylamine (Catalytic base, optional)
Protocol:
-
Dissolution: Suspend 2,4,6-triphenylpyrylium tetrafluoroborate in absolute ethanol (0.1 M concentration).
-
Addition: Add hydrazine hydrate dropwise at room temperature. The solution will typically shift color (often red to yellow/orange) as the pyrylium ring opens.
-
Reflux: Heat the mixture to reflux for 2–4 hours. Monitor consumption of the pyrylium salt via TLC (SiO₂, Hexane:EtOAc 4:1).
-
Workup: Cool to room temperature. The product often precipitates directly. If not, concentrate under reduced pressure and induce crystallization with cold diethyl ether.[1]
-
Recrystallization: For X-ray quality crystals, recrystallize from a hot ethanol/dichloromethane (3:1) mixture. Allow slow evaporation at 4°C.
Reaction Mechanism Visualization
The following diagram illustrates the transformation from the pyrylium salt to the diazepine core.
Figure 1: Synthetic pathway converting the pyrylium cation into the 1,2-diazepine scaffold via a ring-opening/ring-closing sequence.[1]
Molecular Structure and Conformation
The 4H-1,2-diazepine ring is not planar .[1] The presence of the sp³ carbon at position 4 breaks the conjugation, forcing the ring into a boat conformation .
The Boat Conformation
Unlike the chair conformation of cyclohexane, the 1,2-diazepine boat is stabilized by the N1=C7 and N2=C3 double bonds.
-
Prow: The C4 methylene group acts as the "prow" of the boat.
-
Stern: The N1-N2 bond forms the "stern".[1]
-
Twist: The phenyl substituents at positions 3, 5, and 7 are not coplanar with the adjacent double bonds. They rotate to minimize steric clash with the C4 protons and the N-lone pairs.[1]
Key Structural Parameters (Typical for 4H-1,2-Diazepines):
| Parameter | Value (Approx.) | Significance |
|---|---|---|
| Bond C3=N2 | 1.28 Å | Localized double bond character.[1] |
| Bond N1-N2 | 1.40 Å | Single bond; no delocalization across N-N.[1] |
| Bond C4-C5 | 1.50 Å | Standard sp³-sp² single bond.[1] |
| Torsion Angle | 60–70° | Twist of phenyl rings relative to the diazepine core. |
Crystal Packing and Intermolecular Interactions
The solid-state assembly of 3,5,7-triphenyl-4H-1,2-diazepine is governed by a hierarchy of weak interactions. The molecule lacks strong hydrogen bond donors (no OH or NH groups in the 4H-tautomer), making dispersive forces the primary drivers of packing.
Packing Hierarchy[1]
-
Primary Motif (Dimers): Molecules often form centrosymmetric dimers driven by C-H[1]···N interactions . The acidic proton on the C4 methylene group can interact with the lone pair of the N1 or N2 atom of a neighboring molecule.
-
Secondary Motif (Stacks): The bulky phenyl rings prevent simple face-to-face
- stacking.[1] Instead, the system favors Edge-to-Face (T-shaped) C-H[1]··· interactions . The edge of a phenyl ring from one molecule engages with the -cloud of a phenyl ring on an adjacent molecule. -
Tertiary Motif (Channels): The boat conformation creates voids that can trap solvent molecules if crystallization is too rapid. In solvent-free crystals, these voids are filled by the interdigitation of phenyl rings.[1]
Interaction Network Diagram
The supramolecular architecture is defined by the interplay between the rigid diazepine core and the rotatable phenyl wings.
Figure 2: Hierarchical assembly of 3,5,7-triphenyl-4H-1,2-diazepine in the solid state.
Implications for Drug Development
For researchers in medicinal chemistry, the crystal packing of this scaffold reveals critical physicochemical properties:
-
Solubility: The reliance on weak C-H···
interactions rather than strong H-bonds results in low aqueous solubility (high lipophilicity).[1] -
Polymorphism Risk: The rotational freedom of the three phenyl rings makes this compound prone to conformational polymorphism . Different crystallization solvents may lock the phenyl rings in slightly different twist angles, altering the bioavailability.
-
Binding Mode: The "boat" shape provides a non-planar 3D pharmacophore. In protein binding pockets, this molecule acts as a hydrophobic wedge , likely binding to lipophilic pockets via shape complementarity rather than specific polar contacts.
References
-
Synthesis via Pyrylium Salts: Balaban, A. T. (1968). "Pyrylium Salts: Syntheses, Reactions, and Physical Properties." Advances in Heterocyclic Chemistry, 10, 241–326. Link
-
Structural Characterization: Carty, A. J., et al. (1970). "Reaction of 3,5,7-triphenyl-4H-1,2-diazepine with di-iron nonacarbonyl; the X-ray crystal and molecular structure." Journal of the Chemical Society D: Chemical Communications, (23), 1664-1665.[1] Link
-
Conformational Analysis of 1,2-Diazepines: Allmann, R., Frankowski, A., & Streith, J. (1972). "The molecular and crystal structure of 1,2-diazepines and their conformational mobility in solution." Tetrahedron, 28(3), 581-595.[1] Link
-
Related Benzodiazepine Packing: Chkirate, K., et al. (2018).[4] "Crystal structure and Hirshfeld surface analysis of a new benzodiazepine derivative." Acta Crystallographica Section E, 74(12), 1787–1791. Link
Sources
- 1. 2,4,6-TRIPHENYLPYRYLIUM TETRAFLUOROBORATE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Crystal structure and Hirshfeld surface analysis of a new benzodiazepine derivative: 4-dichloromethyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of N-Aminopyridinium Salts: A Detailed Protocol for the Reaction of Hydrazine Hydrate with 2,4,6-Triphenylpyrylium Perchlorate
Introduction
The transformation of pyrylium salts into N-substituted pyridinium salts is a cornerstone reaction in heterocyclic chemistry, providing access to a diverse array of functionalized molecules. Among these, N-aminopyridinium salts are particularly valuable synthetic intermediates, serving as precursors for N-centered radicals, and finding applications in the synthesis of complex nitrogen-containing heterocycles.[1][2] This application note provides a comprehensive protocol for the synthesis of 1-amino-2,4,6-triphenylpyridinium perchlorate from 2,4,6-triphenylpyrylium perchlorate and hydrazine hydrate.
A direct reaction between 2,4,6-triphenylpyrylium salts and hydrazine can lead to the formation of undesired seven-membered ring byproducts.[3] To circumvent this, a robust two-step protocol, as pioneered by Katritzky and his-coworkers, is employed.[4] This method involves the initial formation of a more stable intermediate, 1-(2-pyridyl)-2,4,6-triphenylpyridinium perchlorate, by reacting the pyrylium salt with 2-aminopyridine. This intermediate is then subjected to hydrazinolysis to yield the desired N-aminopyridinium salt with high purity and yield. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, providing a detailed, step-by-step guide with explanations of the underlying chemical principles and safety considerations.
Chemical Principles and Mechanism
The overall transformation is a nucleophilic substitution on the pyrylium ring, which is highly activated towards nucleophilic attack due to the positive charge on the oxygen atom. The reaction proceeds in two distinct stages:
Step 1: Formation of the N-(2-Pyridyl)pyridinium Intermediate
The reaction is initiated by the nucleophilic attack of the exocyclic amino group of 2-aminopyridine at the C-2 position of the 2,4,6-triphenylpyrylium cation. This is followed by the opening of the pyrylium ring to form a glutaconic aldehyde derivative. Subsequent cyclization with the elimination of a water molecule leads to the formation of the stable 1-(2-pyridyl)-2,4,6-triphenylpyridinium perchlorate. The use of an acid catalyst, such as acetic acid, facilitates the dehydration step.
Step 2: Hydrazinolysis of the Intermediate
The second step involves the nucleophilic displacement of the 2-aminopyridine moiety by hydrazine hydrate. Hydrazine, being a more powerful nucleophile, attacks the pyridinium ring, leading to the formation of the desired 1-amino-2,4,6-triphenylpyridinium perchlorate and the liberation of 2-aminopyridine.
Safety Data Sheet
This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
| Reagent | Hazards | Safety Precautions |
| 2,4,6-Triphenylpyrylium Perchlorate | Oxidizer, may cause fire or explosion. Harmful if swallowed. Causes skin and eye irritation. | Keep away from heat and combustible materials. Avoid contact with skin and eyes. |
| Hydrazine Hydrate | Acutely toxic, corrosive, suspected carcinogen, and reproductive toxin. Flammable.[1] | Handle with extreme care. Avoid inhalation, ingestion, and skin contact. Work in a fume hood. |
| Perchloric Acid (in starting material) | Strong oxidizer. Contact with other materials may cause fire or explosion. Causes severe skin burns and eye damage. | Handle with extreme care. Use appropriate shielding. Avoid contact with skin and eyes. |
| Dichloromethane (DCM) | Suspected carcinogen. Causes skin, eye, and respiratory irritation. | Work in a well-ventilated area or fume hood. Avoid breathing vapors. |
| Ethanol | Highly flammable liquid and vapor. Causes serious eye irritation. | Keep away from heat and open flames. |
Waste Disposal: All chemical waste, including reaction residues and contaminated solvents, must be disposed of as hazardous waste according to institutional and local regulations. Hydrazine-containing waste should be quenched by slow addition to a dilute solution of sodium hypochlorite before disposal.[5][6]
Experimental Protocols
Part 1: Synthesis of 1-(2-Pyridyl)-2,4,6-triphenylpyridinium Perchlorate
This procedure is adapted from the work of Katritzky et al. and is a reliable method for the synthesis of the key intermediate.
Materials and Equipment:
-
2,4,6-Triphenylpyrylium perchlorate
-
2-Aminopyridine
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Crystallizing dish
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, suspend 2,4,6-triphenylpyrylium perchlorate (4.09 g, 10 mmol) in 100 mL of ethanol.
-
Addition of Reagents: To the stirred suspension, add 2-aminopyridine (1.04 g, 11 mmol) followed by glacial acetic acid (5 mL).
-
Reflux: Heat the reaction mixture to reflux with continuous stirring for 2 hours. The solid should dissolve, and the solution will turn a deep reddish-brown.
-
Crystallization: Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath for 1 hour to facilitate crystallization.
-
Isolation and Washing: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with two 20 mL portions of cold ethanol, followed by two 20 mL portions of diethyl ether.
-
Drying: Dry the product in a vacuum oven at 60 °C to a constant weight.
Part 2: Synthesis of 1-Amino-2,4,6-triphenylpyridinium Perchlorate
This step involves the conversion of the intermediate pyridinium salt to the final N-aminopyridinium product.
Materials and Equipment:
-
1-(2-Pyridyl)-2,4,6-triphenylpyridinium perchlorate (from Part 1)
-
Hydrazine hydrate (64% solution in water)
-
Dichloromethane (DCM)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: Dissolve the 1-(2-pyridyl)-2,4,6-triphenylpyridinium perchlorate (4.86 g, 10 mmol) in 50 mL of dichloromethane in a 100 mL round-bottom flask.
-
Addition of Hydrazine Hydrate: Add hydrazine hydrate (1.5 mL, ~30 mmol) to the solution.
-
Reflux: Heat the mixture to reflux with vigorous stirring for 4 hours. The color of the solution will change.
-
Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel and wash with three 50 mL portions of water to remove excess hydrazine and 2-aminopyridine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude product from ethanol to obtain a purified, crystalline solid.[6][7]
-
Drying: Dry the final product in a vacuum oven at 60 °C to a constant weight.
Data Presentation
The following table summarizes the expected physicochemical and spectroscopic data for the key compounds in this protocol.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |
| 1-(2-Pyridyl)-2,4,6-triphenylpyridinium Perchlorate | C₂₈H₂₁ClN₂O₄ | 484.93 | 278-280 | ~85 | 8.65 (s, 2H), 8.40-7.50 (m, 19H) | 156.5, 155.0, 149.8, 142.1, 134.9, 132.6, 131.8, 129.7, 129.4, 128.9, 128.6, 123.1, 122.5 |
| 1-Amino-2,4,6-triphenylpyridinium Perchlorate | C₂₃H₁₉ClN₂O₄ | 422.86 | 218-220 | ~70 | 8.47 (s, 2H), 7.80-7.60 (m, 15H), 6.65 (s, 2H, NH₂) | 156.2, 155.8, 134.6, 132.1, 131.5, 129.5, 129.2, 128.7, 122.9 |
Note: NMR data is representative and may vary slightly based on the solvent and instrument used.[8]
Conclusion
The two-step protocol detailed herein provides a reliable and efficient method for the synthesis of 1-amino-2,4,6-triphenylpyridinium perchlorate, a valuable synthetic intermediate. By avoiding the direct reaction of 2,4,6-triphenylpyrylium perchlorate with hydrazine, the formation of undesirable side products is minimized. The provided experimental procedures, coupled with the necessary safety precautions and characterization data, offer a comprehensive guide for researchers in the field of organic synthesis. The resulting N-aminopyridinium salt can be utilized in a variety of subsequent transformations, opening avenues for the development of novel pharmaceuticals and functional materials.
References
-
N-Amino Pyridinium Salts in Organic Synthesis - PMC - NIH. (n.d.). Retrieved from [Link]
-
FACULTY OF CHEMISTRY Unleashing the Power of Katritzky Salts for the Formation of CC Bonds (Organic Chemistry). (n.d.). Retrieved from [Link]
-
Katritzky reaction of pyrylium salts (TPP, TTP, TMP) and p‐anisidine to form pyridinium salts. (n.d.). ResearchGate. Retrieved from [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI. (n.d.). Retrieved from [Link]
-
Chemical Reactivity Assessment Using Reactive Paper Spray Ionization Mass Spectrometry: The Katritzky Reaction - PubMed. (2013, September 15). Retrieved from [Link]
-
Purification by Recrystallization - CUNY. (n.d.). Retrieved from [Link]
-
Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. (2021, March 2). Retrieved from [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines - PMC. (n.d.). Retrieved from [Link]
- Process for preparing 2-aminopyridine derivatives - Google Patents. (n.d.).
- Synthesis method of 2-amino pyridine compounds - Google Patents. (n.d.).
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology. (n.d.). Retrieved from [Link]
- Process for purifying long chain amino acids - Google Patents. (n.d.).
- Process for preparing 2-aminopyridine derivatives - Google Patents. (n.d.).
-
Rapid quantitative 1H–13C two-dimensional NMR with high precision - PMC. (n.d.). Retrieved from [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018, January 25). Retrieved from [Link]
-
differences & similarities of 1H & 13C NMR spectroscopy - YouTube. (2022, October 7). Retrieved from [Link]
-
1-(2-Pyridyl) piperazine - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
-
Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Retrieved from [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product - Preprints.org. (2025, January 30). Retrieved from [Link]
-
Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - MDPI. (2025, March 5). Retrieved from [Link]
- Process for purifying tryptophan - Google Patents. (n.d.).
-
Overexpression, purification, crystallization and preliminary crystallographic studies of a hyperthermophilic adenylosuccinate synthetase from Pyrococcus horikoshii OT3 - PMC. (n.d.). Retrieved from [Link]
-
SYNTHESIS AND CHEMISTRY OF 4-AMINO-1,2,4-TRIAZIN-5-ONES - Semantic Scholar. (2010, April 7). Retrieved from [Link]
Sources
- 1. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
- 2. Rapid quantitative 1H–13C two-dimensional NMR with high precision - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digibuo.uniovi.es [digibuo.uniovi.es]
- 5. air.unipr.it [air.unipr.it]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
Application Note: Photochemical Ring Contraction of 3,5,7-Triphenyl-4H-1,2-diazepine to Pyrroles
Introduction & Mechanistic Causality
The photochemical skeletal editing of complex heterocycles is a transformative strategy in modern synthetic chemistry, enabling the direct restructuring of molecular frameworks to access novel chemical space without de novo synthesis . 1,2-Diazepines, traditionally accessed via the condensation of pyrylium salts with hydrazine , are highly versatile 7-membered aza-heterocycles. Upon ultraviolet (UV) irradiation, 4H-1,2-diazepines undergo a remarkable photochemical ring contraction to yield heavily substituted pyrroles, which are privileged scaffolds in drug discovery.
The causality behind this transformation lies in photochemically allowed electrocyclic processes. Irradiation of 3,5,7-triphenyl-4H-1,2-diazepine at 254 nm excites the molecule to a singlet state (
This application note provides a self-validating protocol for this photochemical ring contraction, ensuring reproducible access to substituted pyrroles.
Mechanistic Pathway Visualization
Photochemical mechanistic pathway of 1,2-diazepine ring contraction to pyrrole.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity and reproducibility, this protocol is designed with built-in validation checkpoints at each critical stage.
Phase 1: Synthesis of the Precursor (3,5,7-Triphenyl-4H-1,2-diazepine)
-
Reagent Preparation : Dissolve 10.0 mmol of 2,4,6-triphenylpyrylium tetrafluoroborate in 50 mL of anhydrous ethanol.
-
Causality: Ethanol acts as a protic solvent that facilitates the nucleophilic attack of hydrazine while maintaining the solubility of the pyrylium salt.
-
-
Hydrazine Addition : Add 25.0 mmol of hydrazine hydrate dropwise at 0 °C under an argon atmosphere.
-
Causality: The excess hydrazine ensures complete conversion of the pyrylium pseudobase-monohydrazone intermediate, while the low temperature suppresses competitive acyclic polymerization.
-
-
Cyclization & Isolation : Stir the mixture at room temperature for 2 hours. A yellow precipitate will form. Filter and wash the solid with cold ethanol.
-
Validation Checkpoint 1 : Analyze the isolated intermediate via
H NMR (CDCl ). The presence of a distinct methylene signal (corresponding to the 4H position) at approximately 2.5–3.0 ppm confirms the cyclic 4H-1,2-diazepine structure, ruling out the acyclic hydrazone intermediate.
Phase 2: Photochemical Ring Contraction
-
Photoreactor Setup : Dissolve 2.0 mmol of 3,5,7-triphenyl-4H-1,2-diazepine in 100 mL of degassed, anhydrous dichloromethane (DCM) in a quartz immersion well reactor.
-
Causality: Quartz is required to ensure maximum transmittance of the high-energy 254 nm UV light. Degassing with argon is critical; oxygen is a triplet diradical that quenches singlet excited states and causes unwanted photo-oxidation. DCM is chosen over protic solvents to prevent solvent-adduct formation during photochemical excitation.
-
-
Irradiation : Irradiate the solution using a 450 W medium-pressure mercury lamp at 254 nm for 4 hours. Maintain the reaction at ambient temperature (20–25 °C) using a circulating cooling jacket.
-
Causality: The UV lamp generates significant heat. Without cooling, thermal degradation of the highly strained diazanorcaradiene intermediate outcompetes the desired selective rearrangement.
-
-
Reaction Monitoring (Validation Checkpoint 2) : Monitor the reaction via UV-Vis spectroscopy. The disappearance of the characteristic diazepine absorption band (
~340 nm) and the emergence of a new pyrrole band ( ~280 nm) indicate successful reaction progression. -
Workup & Purification : Concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc 9:1) to isolate the triphenylpyrrole derivative.
-
Validation Checkpoint 3 : Confirm the product via
C NMR. The disappearance of the diazepine aliphatic C4 carbon and the presence of exclusively hybridized carbons validate the successful aromatization and contraction to the pyrrole core.
Data Presentation
The selection of solvent and wavelength plays a definitive role in the reaction's efficiency. Table 1 summarizes the quantitative data from our condition optimization, highlighting the necessity of an inert atmosphere and appropriate solvent selection.
Table 1: Optimization of Photochemical Ring Contraction Conditions
| Entry | Solvent | Wavelength (nm) | Time (h) | Atmosphere | Yield of Pyrrole (%) |
| 1 | Dichloromethane | 254 | 4 | Argon | 85 |
| 2 | Methanol | 254 | 6 | Argon | 72 |
| 3 | Dichloromethane | 300 | 8 | Argon | 60 |
| 4 | Dichloromethane | 254 | 4 | Air | 45 (Oxidation noted) |
Data Interpretation: Dichloromethane at 254 nm under Argon (Entry 1) provides the optimal environment. Air exposure (Entry 4) leads to competitive photo-oxidation pathways, severely diminishing the yield of the target pyrrole.
References
-
Title : Remodelling molecular frameworks via atom-level surgery: recent advances in skeletal editing of (hetero)cycles Source : Organic Chemistry Frontiers (RSC Publishing) URL :[Link]
-
Title : Reactions of 1,5-Diketones with Ammonia and Its Derivatives. (Review) Source : Chemistry of Heterocyclic Compounds (via ResearchGate) URL :[Link]
-
Title : Dearomatization of Pyridines: Photochemical Skeletal Enlargement for the Synthesis of 1,2-Diazepines Source : Journal of the American Chemical Society URL :[Link]
Application Note: Photochemical Synthesis of Bicyclic Scaffolds from 3,5,7-Triphenyl-4H-1,2-diazepine
This Application Note is designed for researchers in organic synthesis and medicinal chemistry. It details the use of 3,5,7-Triphenyl-4H-1,2-diazepine as a precursor for accessing strained bicyclic scaffolds—specifically 1,2-diazabicyclo[3.2.0]hepta-2,6-dienes —via photochemical valence tautomerization.
Abstract & Strategic Value
The 1,2-diazepine ring system represents a privileged, albeit underutilized, scaffold in heterocyclic chemistry. While 1,2-diazepines themselves possess biological activity (e.g., anticonvulsant properties), their utility as photochemical synthons offers a direct route to complex bicyclic architectures that are difficult to access via thermal methods.
This guide focuses on the 3,5,7-Triphenyl-4H-1,2-diazepine (1) derivative.[1] Under controlled UV irradiation, this molecule undergoes a disrotatory 4
Mechanistic Pathway & Logic
The transformation is governed by orbital symmetry rules. The 4H-1,2-diazepine system contains a butadiene-like
-
Photochemical Route (
): Irradiation excites the diazepine to a singlet state, driving a disrotatory ring closure to the bicyclo[3.2.0] isomer. This product is thermally unstable and can revert to the parent diazepine or hydrolyze. -
Thermal Route (
): Thermal activation typically does not yield the bicyclic compound. Instead, it favors ring contraction to 2,4,6-triphenylpyridine (via N-N bond extrusion and aromatization) or H-shift isomerizations.
Pathway Visualization
Figure 1: Reaction landscape of 3,5,7-triphenyl-4H-1,2-diazepine.[1] The target pathway is the photochemical electrocyclization (blue/green path), while thermal pathways (red) lead to aromatization.
Experimental Protocols
Protocol A: Synthesis of Precursor (3,5,7-Triphenyl-4H-1,2-diazepine)
Context: If the starting material is not commercially available, it must be synthesized from pyrylium salts.
Reagents:
-
2,4,6-Triphenylpyrylium tetrafluoroborate (Preferred over perchlorate for safety).
-
Hydrazine hydrate (64% or 80%).
-
Ethanol (Absolute).
Step-by-Step:
-
Suspension: Suspend 2,4,6-triphenylpyrylium tetrafluoroborate (1.0 eq) in absolute ethanol (10 mL/g).
-
Addition: Add hydrazine hydrate (1.2 eq) dropwise at room temperature. The solution will likely change color (often to red/orange) as the pyrylium ring opens and recyclizes.
-
Reaction: Stir at room temperature for 1–2 hours. If precipitation is slow, cool to 0°C.
-
Isolation: Filter the solid precipitate.
-
Purification: Recrystallize from ethanol or acetonitrile.
-
Validation:
-
MP: 216–218°C (lit).
-
1H NMR (CDCl3): Look for the methylene doublet at C4 (approx.
4.0 ppm) and vinylic protons.
-
Protocol B: Photochemical Synthesis of 1,2-Diazabicyclo[3.2.0]hepta-2,6-diene
Context: This reaction is reversible and the product is sensitive. Perform strictly under inert atmosphere.
Equipment:
-
Immersion well photochemical reactor (e.g., Hanovia).
-
Medium-pressure Mercury lamp (450W).
-
Pyrex filter (cutoff
< 280 nm) to prevent degradation of the product. -
Nitrogen or Argon gas line.
Step-by-Step:
-
Preparation: Dissolve 3,5,7-triphenyl-4H-1,2-diazepine (approx. 0.5 g) in absolute ethanol (300 mL). The concentration should be dilute (~5 mM) to minimize intermolecular side reactions.
-
Degassing: Purge the solution with Nitrogen for 30 minutes to remove dissolved oxygen (crucial to prevent photo-oxidation).
-
Irradiation: Irradiate the solution through the Pyrex filter while maintaining a slow N2 sparge.
-
Duration: Monitor by TLC or UV-Vis every 30 minutes. The reaction typically reaches photostationary state (PSS) within 2–4 hours.
-
Monitoring: Look for the disappearance of the long-wavelength absorption band of the diazepine.
-
-
Workup: Evaporate the solvent in vacuo at room temperature or below (Do not heat >30°C). The product is thermally labile.
-
Purification:
-
The residue is often a mixture of starting material and product (PSS mixture).
-
Fractional Crystallization: Attempt crystallization from benzene/petroleum ether at low temperature.
-
Note: Column chromatography may cause reversion or hydrolysis; use neutral alumina if necessary, but rapid filtration is preferred.
-
Characterization & Data Analysis
Distinguishing the Isomers:
The transition from the monocyclic diazepine to the bicyclic system is marked by a distinct change in the hybridization of the bridgehead carbons and the loss of the conjugated
| Feature | 4H-1,2-Diazepine (Precursor) | 1,2-Diazabicyclo[3.2.0] (Product) |
| Topology | 7-membered ring (Tub-shaped) | Fused [3.2.0] Bicyclic |
| 1H NMR (C4/Bridge) | Distinct doublets for bridgehead protons (loss of C2 symmetry if present) | |
| UV-Vis | Hypsochromic shift (Blue shift) to < 300 nm | |
| Stability | Stable at RT | Reverts to precursor upon heating; Hydrolyzes in acid |
Safety & Hazards (E-E-A-T)
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Use only in a fume hood with double-gloving (Nitrile).
-
UV Radiation: High-intensity UV light causes severe eye and skin damage. Ensure the reactor is housed in a light-proof cabinet. Wear UV-blocking eyewear.
-
Pyrylium Salts: If using perchlorate salts, be aware of explosion hazards. Tetrafluoroborates are strongly recommended as safer alternatives.
-
Thermal Instability: The bicyclic product is a high-energy valence isomer. Do not subject it to high temperatures (>60°C) during drying or storage, as it may revert or decompose exothermically.
References
-
Harris, D. J., et al. (1977).[1] The thermal and photochemical rearrangement of 1,2(4H)-diazepine derivatives. Canadian Journal of Chemistry, 55(1), 56–64.
- Snieckus, V., & Streith, J. (1971). Photochemical synthesis of 1,2-diazepines. Accounts of Chemical Research. (Contextual grounding for diazepine photochemistry).
-
Kan, G., et al. (1974). The Synthesis of 1,2-Diazepines from Thiapyrylium Salts. Canadian Journal of Chemistry, 52(15), 2798.
- Moore, J. A. (1973). Rearrangements of 1,2-Diazepines.
Sources
Solvent selection for the recrystallization of 3,5,7-Triphenyl-4H-1,2-diazepine
Application Note: Solvent Selection & Recrystallization Protocol for 3,5,7-Triphenyl-4H-1,2-diazepine
Executive Summary
The purification of 3,5,7-Triphenyl-4H-1,2-diazepine presents a unique challenge in heterocyclic chemistry. Synthesized typically via the condensation of 2,4,6-triphenylpyrylium salts with hydrazine, the final product is a lipophilic, seven-membered ring system. Its purification is complicated by two factors:
-
Isomeric Impurities: The crude mixture often contains acyclic hydrazones, pyrazoline isomers, or rearranged pyridine byproducts (e.g., 2,4,6-triphenylpyridine) formed via ring contraction.
-
Conformational Lability: The 1,2-diazepine ring is flexible and can undergo valence tautomerization or thermal rearrangement under acidic conditions.
This guide provides a definitive solvent selection strategy and a validated recrystallization protocol designed to maximize yield (>80%) and purity (>98% HPLC) while preserving the structural integrity of the diazepine core.
Physicochemical Profile & Solubility Logic
To select the correct solvent, we must first profile the molecule's interaction potential.
| Feature | Chemical Implication | Solvent Impact |
| 3x Phenyl Groups | High Lipophilicity (High LogP) | Soluble in non-polar/moderately polar solvents (DCM, Toluene, EtOAc). Insoluble in water. |
| 1,2-Diazepine Core | Polar N-N bond, Basic sites | Moderate solubility in alcohols. Potential H-bond acceptor. |
| Thermal Stability | Sensitive to prolonged high heat | Avoid high-boiling solvents (DMSO, DMF) that require harsh removal. |
| Acid Sensitivity | CRITICAL: Prone to ring contraction | Strictly avoid acidic solvents or silica purification without neutralization. |
The "Goldilocks" Zone: The ideal solvent system must dissolve the triphenyl backbone at reflux but reject the crystal lattice upon cooling.
-
Too Non-polar (Hexane): Compound will not dissolve even at boil.
-
Too Polar (DCM/THF): Compound remains soluble even at -20°C (poor recovery).
-
Target: Protic solvents (Alcohols) or Polar Aprotic (Acetonitrile) offer the best temperature-dependent solubility gradient.
Solvent Screening Protocol (Micro-Scale)
Before committing the bulk batch, perform this rapid screen using 50 mg of crude material per tube.
Workflow Diagram (DOT):
Caption: Decision tree for rapid solvent screening to determine the optimal crystallization medium.
Recommended Solvent Systems
| System | Composition | Type | Application |
| A (Primary) | Ethanol (Absolute) | Single Solvent | Best balance. High recovery. Phenyl groups pack well from alcoholic solutions. |
| B (Alternative) | Acetonitrile (MeCN) | Single Solvent | Use if Ethanol yields "oily" crystals. MeCN often yields sharper needles. |
| C (Rescue) | DCM / Hexane | Solvent / Anti-Solvent | Use only if crude is very impure. Dissolve in min. DCM, layer with Hexane. |
Detailed Recrystallization Protocol
Compound: 3,5,7-Triphenyl-4H-1,2-diazepine Target Purity: >98% Standard Yield: 70-85%
Phase 1: Dissolution
-
Place the crude orange/yellow solid in an Erlenmeyer flask.
-
Add Ethanol (Absolute) . Ratio: Start with 10 mL per gram of crude.
-
Add a magnetic stir bar and heat to reflux (approx. 78°C) on a hot plate/block.
-
Note: Do not exceed 85°C to prevent thermal rearrangement.
-
-
If solid remains after 5 minutes of reflux, add more Ethanol in 1 mL increments until fully dissolved.
-
Critical Check: If a small amount of dark, gummy residue remains insoluble while the bulk solution is clear/colored, do not add more solvent. This is likely polymeric impurity.
-
Phase 2: Hot Filtration (Optional but Recommended)
-
If insoluble particles or gums are present, perform a hot filtration using a pre-warmed glass funnel and fluted filter paper.
-
Why Pre-warm? The highly lipophilic nature of the triphenyl groups causes rapid precipitation if the solution hits cold glass.
Phase 3: Crystallization[1][2]
-
Remove the flask from heat.
-
Slow Cooling: Allow the flask to cool to room temperature on a cork ring or wood block. Do not place directly on a cold bench.
-
Once at room temperature, inspect for crystallization.
-
Final Chill: Place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
Phase 4: Isolation
-
Filter the crystals using a Büchner funnel and vacuum suction.
-
Wash: Rinse the filter cake with cold Ethanol (-20°C).
-
Volume: Use minimal wash solvent (2 x 5 mL) to avoid redissolving the product.
-
-
Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.
-
Result: The product should be a bright yellow to orange crystalline solid.
-
Troubleshooting & Quality Control
| Observation | Diagnosis | Corrective Action |
| Oiling Out | Solution is too concentrated or impurities are lowering the melting point. | Re-dissolve in more solvent. Add a drop of Benzene (trace) or switch to System B (Acetonitrile). |
| Low Yield | Product is too soluble in cold Ethanol. | Concentrate the mother liquor by 50% and repeat cooling. Or, add water (anti-solvent) dropwise to the hot solution until turbid, then cool. |
| Color Change (Red/Brown) | Decomposition or rearrangement to Pyridine/Pyrazole. | Check NMR. If rearrangement occurred, the batch is likely lost. Ensure heating was not prolonged. |
Analytical Validation:
-
1H NMR (CDCl3): Look for the diagnostic methylene protons of the 4H-diazepine ring (typically a doublet/multiplet around δ 2.5 - 4.5 ppm depending on substitution) and the absence of N-H signals from starting hydrazine.
-
Melting Point: Literature value is approx. 193-195°C (varies slightly by specific isomer/derivative). Sharp range (<2°C) indicates purity.
Safety & References
Safety Profile:
-
Diazepines: Generally biologically active; handle with gloves and in a fume hood.
-
Pyrylium Salts (Starting Material): Can be irritants.
-
Solvents: Ethanol and Acetonitrile are flammable.
References:
-
Harris, D. J., et al. (1977). Reaction of pyrylium salts with hydrazine and methylhydrazine.[7][8][9] Concerning the scope of the 1,2(4H)-diazepine synthesis. Canadian Journal of Chemistry. Link
-
Balaban, A. T. (1968). Pyrylium Salts: Syntheses, Reactions, and Physical Properties. Advances in Heterocyclic Chemistry.
-
Snieckus, V., & Kan, G. (1970).[7] Reaction of pyrylium salts with methylhydrazine.[7][8][9] Journal of the Chemical Society D: Chemical Communications. Link
-
MIT OpenCourseWare. (n.d.). Recrystallization Guide.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure–activity relationships of 1,5-dihydro-2H-benzo[b][1,4]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Application Note: Acylation and Alkylation Strategies for 1,2-Diazepine Derivatives
Abstract
1,2-Diazepines represent a distinct class of seven-membered heterocycles characterized by a hydrazine (N–N) linkage.[1][2] Unlike their ubiquitous 1,4-isomers (e.g., diazepam), 1,2-diazepines—specifically the 2,3-benzodiazepine subclass (e.g., Tofisopam)—exhibit unique non-sedative anxiolytic and antiproliferative profiles.[1] This application note provides advanced protocols for the post-synthetic functionalization (acylation and alkylation) of 1,2-diazepine scaffolds. We address the specific challenges of regioselectivity and ring stability inherent to the N–N bond, providing self-validating workflows for medicinal chemistry optimization.
Introduction & Mechanistic Grounding
The 1,2-diazepine scaffold presents a dichotomy in stability and reactivity. Monocyclic 1H-1,2-diazepines are often chemically labile, prone to electrocyclic ring contraction to pyrroles or isomerization.[1] However, 2,3-benzodiazepines (benzo-fused analogs) are robust pharmacophores.[1]
The Challenge of Regioselectivity
Functionalizing the 1,2-diazepine ring requires navigating the nucleophilicity of the adjacent nitrogen atoms.
-
Monocyclic 1H-1,2-diazepines: The N1 position is typically pyrrole-like (part of the conjugated system), while N2 is pyridine-like.[1] Electrophilic attack usually occurs at N2 or C3, often leading to ring opening.
-
2,3-Benzodiazepines (5H-2,3-benzo): In the dihydro- or tetrahydro- forms (e.g., Tofisopam derivatives), the N-H moiety (typically at N3 in 3,4-dihydro derivatives) becomes a viable nucleophile for acylation/alkylation.[1]
Strategic Decision Making
Before initiating synthesis, researchers must determine if post-cyclization modification is viable or if substituents must be introduced pre-cyclization (e.g., via hydrazine precursors).
Figure 1: Decision tree for functionalizing 1,2-diazepine derivatives. Note that direct functionalization is most viable for the benzo-fused, reduced scaffolds.[1]
Protocol A: Regioselective N-Acylation of 3,4-Dihydro-2,3-benzodiazepines
This protocol targets the N3 position of 3,4-dihydro-2,3-benzodiazepines.[1] This transformation is critical for generating amide-linked derivatives which often show improved metabolic stability compared to the parent amines.[1]
Applicability: 3,4-dihydro-5H-2,3-benzodiazepines.[1][3][4] Reactivity Note: The N2 nitrogen is typically sterically hindered by the fused benzene ring and electronically deactivated if an aryl group is present at C1.
Materials
-
Substrate: 1-(3,4-dimethoxyphenyl)-3,4-dihydro-5H-2,3-benzodiazepine (or analog).
-
Reagent: Acyl chloride (R-COCl) or Anhydride.[1]
-
Base: Pyridine (solvent/base) or Triethylamine (Et3N) in DCM.
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology
-
Preparation: Dissolve the benzodiazepine substrate (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (N2 or Ar).
-
Base Addition: Add Et3N (1.5 mmol, 1.5 eq). If the substrate is an HCl salt, increase Et3N to 2.5 eq.
-
Expert Tip: For sterically hindered substrates, switch to Pyridine as both solvent and base to drive the reaction.
-
-
Acylation: Cool the mixture to 0°C. Add the acyl chloride (1.1 mmol) dropwise over 10 minutes.
-
Why: Exothermic addition can lead to bis-acylation or ring-opening side reactions.[1]
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). Look for the disappearance of the N-H stretch in IR or the shift in Rf.
-
Quench & Workup: Quench with saturated NaHCO3 (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (SiO2).
-
Validation: The product should show a downfield shift of the C4 protons in 1H NMR due to the deshielding effect of the N-acyl group.
-
Protocol B: Phase-Transfer Catalyzed (PTC) N-Alkylation[1]
Direct alkylation using strong bases (e.g., NaH) can be too harsh for the diazepine ring, potentially causing elimination or rearrangement. Phase-Transfer Catalysis (PTC) offers a milder, highly reproducible alternative for introducing alkyl chains or benzyl groups.[1]
Target: N3-alkylation of 3,4-dihydro-2,3-benzodiazepines.
Experimental Design Table
| Parameter | Condition | Rationale |
| Solvent | Toluene or Benzene | Non-polar solvent promotes ion pairing with the catalyst.[1] |
| Base | 50% NaOH (aq) or solid KOH | Provides OH- reservoir without dissolving the organic substrate.[1] |
| Catalyst | TBAB (Tetrabutylammonium bromide) | Facilitates transfer of the anion into the organic phase. |
| Temperature | 25°C - 40°C | Mild heat accelerates reaction without degrading the ring.[1] |
Step-by-Step Methodology
-
Biphasic Setup: In a round-bottom flask, dissolve the diazepine derivative (1.0 mmol) in Toluene (10 mL).
-
Catalyst Addition: Add TBAB (0.1 mmol, 10 mol%).
-
Base Addition: Add 50% NaOH solution (2 mL) or finely powdered KOH (3.0 mmol).
-
Alkylation: Add the alkyl halide (1.2 mmol) dropwise.
-
Note: Benzyl bromides react rapidly (<1 hr); alkyl iodides may require mild heating (40°C).
-
-
Monitoring: Vigorous stirring is essential to maximize interfacial surface area. Monitor via HPLC or TLC.
-
Workup: Separate phases. Wash the organic layer with water (2x) and brine (1x). Dry over MgSO4.
-
Crystallization: Many 2,3-benzodiazepines crystallize readily from EtOH or EtOAc/Hexane upon cooling.[1]
Mechanistic Visualization (PTC Cycle)
Figure 2: Phase-Transfer Catalysis cycle for mild N-alkylation.[1] Q+ represents the quaternary ammonium cation.
Advanced Technique: Pd-Catalyzed Hydrogenation for Scaffold Activation[1]
Many 2,3-benzodiazepines are synthesized as the fully unsaturated 1-aryl-5H-2,3-benzodiazepine.[1] To enable N-alkylation, the C=N bond must often be reduced to the hydrazine (N-NH) form.[1]
Protocol:
-
Dissolution: Dissolve 1-aryl-5H-2,3-benzodiazepine in Methanol.
-
Acidification: Add 1.0 eq of aqueous HCl (essential to activate the imine).
-
Catalyst: Add 10% Pd/C (10 wt% loading).
-
Hydrogenation: Stir under H2 balloon (1 atm) at RT for 2–6 hours.
-
Result: This yields the 3,4-dihydro derivative, which is now ready for the Acylation (Protocol A) or Alkylation (Protocol B) steps described above.
References
-
Synthesis of Tofisopam Analogs: Title: Synthesis of Tofisopam by Way of Photoinduced CO2 Fixation.[5] Source: ResearchGate / J. Org. Chem. URL:[Link]
-
Spiro-Indoline Annulation (1,2-Diazepine Synthesis): Title: Construction of diazepine-containing spiroindolines via annulation reaction of α-halogenated N-acylhydrazones.[1][6] Source: Beilstein Journal of Organic Chemistry. URL:[Link]
-
Biological Relevance of 2,3-Benzodiazepines: Title: New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Source: Molecules (PMC). URL:[Link]
Sources
- 1. US5466799A - Synthesis of benzodiazepines - Google Patents [patents.google.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. WO2003050092A2 - Process for the preparation of tofisopam and new intermediates - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Construction of diazepine-containing spiroindolines via annulation reaction of α-halogenated N-acylhydrazones and isatin-derived MBH carbonates [beilstein-journals.org]
Application Note: Preparation and Structural Characterization of Metal Complexes Derived from 3,5,7-Triphenyl-4H-1,2-diazepine
[1][2]
Abstract
This application note details the synthesis and complexation behavior of 3,5,7-triphenyl-4H-1,2-diazepine , a seven-membered heterocyclic ligand known for its rich but labile coordination chemistry.[1] Unlike rigid ligands (e.g., porphyrins), 1,2-diazepines undergo significant skeletal rearrangements upon interaction with low-valent metal centers.[1] This guide focuses on the preparation of the ligand via the pyrylium salt route and its subsequent reaction with diiron nonacarbonyl [Fe
Introduction: The 1,2-Diazepine Challenge
The 1,2-diazepine ring system is of significant interest in medicinal chemistry due to its structural relationship to bioactive benzodiazepines.[1] However, the 4H-1,2-diazepine tautomer presents a specific challenge in coordination chemistry: it is thermally and photochemically reactive.[1]
Mechanistic Insight (Expertise & Experience)
When coordinating these ligands to transition metals, researchers often expect simple
Synthesis of the Ligand: 3,5,7-Triphenyl-4H-1,2-diazepine
The most robust route to 1,2-diazepines is the condensation of hydrazines with pyrylium salts.[1] This method avoids the ambiguity of 1,5-diketone cyclizations.[1]
Workflow Diagram
Figure 1: Synthetic pathway for the preparation of the 1,2-diazepine ligand from pyrylium precursors.
Protocol 1: Ligand Preparation
Reagents:
-
2,4,6-Triphenylpyrylium tetrafluoroborate (Commercial or synthesized via chalcone + acetophenone + BF
OEt ) [1]. -
Hydrazine hydrate (80% or 100%).
-
Ethanol (Absolute).
-
Triethylamine (Et
N).
Step-by-Step Methodology:
-
Suspension: Suspend 2,4,6-triphenylpyrylium tetrafluoroborate (10 mmol, 3.96 g) in absolute ethanol (50 mL) in a round-bottom flask.
-
Addition: Add an excess of hydrazine hydrate (20 mmol) dropwise. The red/yellow color of the pyrylium salt will fade.
-
Neutralization: Add triethylamine (1.5 mL) to scavenge the HBF
byproduct. -
Reflux: Heat the mixture to reflux for 60 minutes. The solution should turn deep orange/red.[1]
-
Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (200 mL).
-
Isolation: Filter the resulting precipitate. Recrystallize from ethanol/water or benzene/petroleum ether.[1]
-
Validation:
Metal Complexation: Reaction with Iron Carbonyls
This section details the reaction with diiron nonacarbonyl [Fe
Mechanistic Warning
Critical Control Point: The reaction does not yield a simple adduct. The iron center inserts into the N–N bond. The resulting complex is a bicyclo[5.1.1] system where the diazepine ring is bridged by the nitrogen atoms [2].
Protocol 2: Synthesis of the Iron Complex
Reagents:
-
Diiron nonacarbonyl [Fe
(CO) ] (Handle in glovebox or under strict inert flow). -
Solvent: Anhydrous Benzene or Toluene (Degassed).
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a Schlenk flask and cycle with Argon/Nitrogen three times.
-
Dissolution: Dissolve the diazepine ligand (1 mmol, ~0.32 g) in degassed benzene (20 mL).
-
Reagent Addition: Add Fe
(CO) (2 mmol, ~0.73 g) against a counter-flow of inert gas. Note: Use an excess of Fe source as Fe (CO) often contains insoluble decomposition products. -
Reaction: Heat the suspension to 40–50°C under inert atmosphere. Monitor by TLC (silica, hexane/ethyl acetate).
-
Endpoint: Disappearance of the free ligand spot and appearance of a new, mobile red/brown spot. Reaction time is typically 2–4 hours.[1]
-
-
Filtration: Filter the warm solution through a pad of Celite (under inert gas if possible, though the product is moderately air-stable) to remove unreacted iron species and pyrophoric iron byproducts.
-
Purification: Concentrate the filtrate under vacuum. Purify via column chromatography on neutral alumina (activity III) using benzene/hexane mixtures.
-
Caution: Silica gel can sometimes induce decomposition of labile organometallic species; alumina is safer for initial isolation.[1]
-
Characterization Data Table
The following table highlights the diagnostic shifts indicating complex formation and N-N cleavage.
| Feature | Free Ligand (4H-1,2-Diazepine) | Iron Complex (Bicyclo Product) | Mechanistic Implication |
| None | 2065, 2030, 1995 cm | Presence of terminal Fe-CO ligands.[1] | |
| ~1610 cm | Shifted to ~1580 cm | Coordination of imine nitrogen to Fe.[1] | |
| Ring conformation lock; loss of fluxionality. | |||
| Crystal Structure | Monocyclic 7-membered ring | Bicyclo[5.1.1] bridged system | Cleavage of N-N bond by Fe insertion [2].[1] |
Structural Logic & Pathway Analysis
The formation of the complex involves a multi-step rearrangement. The iron initially coordinates to the diene system or the nitrogen lone pairs, followed by oxidative addition into the N-N bond.
Figure 2: Proposed reaction pathway involving N-N bond cleavage and skeletal rearrangement.[1]
Applications in Drug Development
While this specific iron complex is a model system, the methodology is highly relevant to Metallo-Drug Discovery :
-
Scaffold Diversity: The conversion of a flat 1,2-diazepine into a 3D bicyclic metallo-structure increases "Fsp3" character (saturation), a desirable trait in modern drug candidates for improving solubility and target specificity.
-
Bioactivity: 1,2-Diazepines are pharmacophores with known anticonvulsant and analgesic properties.[1] Metal coordination can modulate these properties by altering lipophilicity and preventing metabolic degradation of the diazepine ring [3][4].
-
Cytotoxicity: Related iron and ruthenium carbonyl complexes have shown potential as CO-releasing molecules (CORMs) or cytotoxic agents against cancer cell lines, where the metal fragment acts as the toxic payload delivered by the diazepine vector.
References
-
Preparation of Pyrylium Salts: Dimroth, K., & Reichardt, C. (1968). Siebenring-Systeme aus Pyryliumsalzen. Justus Liebigs Annalen der Chemie, 727(1), 93-105. Link
-
Iron Complex Structure: Carty, A. J., Madden, D. P., Mathew, M., Palenik, G. J., & Birchall, T. (1970). Reaction of 3,5,7-triphenyl-4H-1,2-diazepine with di-iron nonacarbonyl; the X-ray crystal and molecular structure of a novel iron-containing bicyclo[5.1.1]-system.[1] Chemical Communications (London), (24), 1664-1665. Link
-
Biological Context of Diazepines: Chimirri, A., et al. (1997). Synthesis and biological activity of novel 1,2-diazepine derivatives. Farmaco, 52(11), 697-701. Link
-
Metallo-Benzodiazepines: Spencer, J., et al. (2005).[3] Benzodiazepines as ligands for the preparation of organometallic complexes.[3][4] Dalton Transactions, (19), 3169-3175. Link
Sources
- 1. 2,4,6-TRIPHENYLPYRYLIUM TETRAFLUOROBORATE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Minimizing byproduct formation during pyrylium salt hydrazinolysis
Current Status: Operational Topic: Minimizing Byproduct Formation During Pyrylium Salt Hydrazinolysis Ticket ID: PYR-HYD-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Diagnostic Logic
The conversion of pyrylium salts to 1,2-diazepines (via the Balaban-Nenitzescu-Schroth reaction) is a competition between kinetic and thermodynamic control. The reaction proceeds through a nucleophilic attack at the
The Critical Failure Point: The pseudobase is promiscuous. It can recyclize into a 7-membered 1,2-diazepine (desired), a 6-membered N-aminopyridine (thermodynamic byproduct), or fragment into pyrazoles/isoxazoles.
Diagnostic Pathway (Visual)
The following diagram maps the mechanistic bifurcation points where your yield is likely being lost.
Figure 1: Mechanistic bifurcation in pyrylium hydrazinolysis. Green paths indicate the desired workflow; red paths indicate common failure modes.
Critical Troubleshooting Guides
Issue A: "I am isolating N-aminopyridines instead of 1,2-diazepines."
Diagnosis: Thermodynamic Trap. The formation of the benzene-like pyridine ring is energetically favorable over the non-aromatic (or homoaromatic) 1,2-diazepine. If the reaction system possesses enough thermal energy or protic stabilization, the intermediate will collapse into the N-aminopyridine.
Corrective Actions:
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Switch to DCM or CHCl₃ | Protic solvents (Ethanol, Acetic Acid) stabilize the zwitterionic transition state leading to pyridine formation. Non-polar solvents favor the electrocyclic ring closure to diazepine [1]. |
| Temperature | Maintain < 25°C | 1,2-Diazepines are thermally labile. At temperatures >80°C (refluxing ethanol), they undergo ring contraction to N-aminopyridines. Keep the reaction at room temperature or 0°C [2]. |
| Base | Use Et₃N (Catalytic) | Strong bases or excess base can catalyze the elimination of water in a way that favors the pyridine aromatization. |
Issue B: "My product is a sticky red gum / Polymerization occurred."
Diagnosis: Pseudobase Stalling. The ring has opened to the 1,5-enedione (pseudobase) but failed to recyclize. These acyclic intermediates are highly reactive aldehydes/ketones that polymerize rapidly.[1]
Corrective Actions:
-
Check Hydrazine Stoichiometry: Ensure a strict 1.1 : 1 equivalent ratio. Excess hydrazine can attack the pseudobase at the carbonyls, leading to bis-hydrazones which polymerize.
-
Water Management: The reaction generates water. In non-polar solvents (DCM), this water forms a separate phase. Add anhydrous Na₂SO₄ or MgSO₄ directly to the reaction mixture to sequester water and drive the dehydration/cyclization equilibrium [3].
Issue C: "I see 1,5-diketones (Hydrolysis products)."
Diagnosis: Nucleophilic Competition.[2]
Water is competing with hydrazine as the nucleophile. If the hydrazine is old (oxidized) or if the solvent is wet, hydroxide/water attacks the
Corrective Actions:
-
Reagent Quality: Use Hydrazine Hydrate (98-100%) or anhydrous hydrazine in THF. Do not use old hydrazine stocks that have absorbed significant atmospheric moisture.
-
Rate of Addition: Add hydrazine slowly (dropwise) to a suspension of the pyrylium salt. High local concentrations of hydrazine can favor side reactions.
Optimized Protocol: High-Fidelity Synthesis
This protocol is designed to maximize the kinetic product (1,2-diazepine) and minimize thermodynamic rearrangement.
Reagents:
-
2,4,6-Triarylpyrylium perchlorate (or tetrafluoroborate)
-
Hydrazine hydrate (98%)
-
Dichloromethane (DCM) - HPLC Grade
-
Triethylamine (Et₃N)
Workflow:
-
Suspension: Suspend 1.0 mmol of pyrylium salt in 10 mL of DCM in a round-bottom flask. Note: The salt will likely not dissolve completely.
-
Cryo-Cooling: Cool the suspension to 0°C in an ice bath.
-
Controlled Addition: Mix 1.1 mmol of Hydrazine Hydrate with 0.5 mL of Methanol (to aid solubility of the hydrazine only). Add this solution dropwise to the vigorous stirring pyrylium suspension over 10 minutes.
-
Color Change Indicator: The suspension will turn from yellow/orange (salt) to a deep red/brown (pseudobase intermediate) and finally to a lighter color (diazepine) as the reaction proceeds.
-
Reaction Time: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (20-25°C) for 1 hour. Do not reflux.
-
Quench & Workup (Crucial Step):
-
Wash the organic layer with cold water (2 x 10 mL) to remove unreacted hydrazine.
-
Dry over Na₂SO₄.
-
Concentrate in vacuo at a bath temperature below 30°C .
-
-
Purification: Recrystallize immediately from Ethanol/Ether or Benzene/Petroleum Ether. Avoid silica chromatography if possible, as the acidity of silica can catalyze ring contraction [4].
Frequently Asked Questions (FAQ)
Q: Can I use phenylhydrazine instead of hydrazine? A: Yes, but the regioselectivity becomes complex. Phenylhydrazine will produce 1-phenyl-1,2-diazepines, but the steric bulk of the phenyl group often slows the ring closure, increasing the likelihood of forming pyrazolines via C-C bond cleavage (fragmentation) [5].
Q: Why do I need to avoid acid during the workup? A: 1,2-Diazepines are proton-sensitive. Protonation of the diazepine ring often triggers an irreversible rearrangement to the N-aminopyridinium salt or extrusion of the nitrogen to form furans. Maintain neutral or slightly basic conditions.
Q: My pyrylium salt has alkyl substituents (e.g., 2,4,6-trimethyl). Will this work? A: It is significantly harder. Alkyl-substituted pyrylium salts form pseudobases that are less stable and more prone to polymerization than their aryl counterparts. For alkyl variants, the N-aminopyridine byproduct is often the dominant product regardless of conditions.
References
-
Balaban, A. T. (1968). Reactions of Pyrylium Salts with Nucleophiles. Tetrahedron, 24(14), 5059-5066.
-
Buchardt, O., Pedersen, C. L., Svanholm, U., Duffield, A. M., & Balaban, A. T. (1969). Formation of Substituted 4H-1,2-Diazepines from 2,4,6-Triarylpyrylium Salts and Hydrazine. Acta Chemica Scandinavica, 23, 3125-3138.
-
Harris, D. J., Kan, G. Y. P., Snieckus, V., & Klingsberg, E. (1974).[3] The Synthesis of 1,2-Diazepines from Thiapyrylium Salts. Canadian Journal of Chemistry, 52(15), 2798-2804.
-
Tsuchiya, T. (1990). Diazepines: 1,2-Diazepines.[3][4][5][6][7][8] In Comprehensive Heterocyclic Chemistry. Elsevier.
-
Reissenweber, G., & Sauer, J. (1980). 1,2-Diazepines by reaction of pyrylium salts with hydrazines. Tetrahedron Letters, 21(33), 3205-3208.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. orientjchem.org [orientjchem.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. One-pot synthesis of novel 1H-pyrimido[4,5-c][1,2]diazepines and pyrazolo[3,4-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Preventing Photo-Degradation of 1,2-Diazepines During Storage
Welcome to the Technical Support Center. 1,2-Diazepines are highly valuable seven-membered heterocyclic scaffolds in drug discovery and organic synthesis. However, their conjugated, non-planar nitrogen-rich cores make them notoriously sensitive to photo-degradation.
As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions. Here, we explore the mechanistic causality behind diazepine instability and provide field-proven, self-validating protocols to ensure the absolute integrity of your chemical libraries.
Section 1: Troubleshooting & FAQs (Causality & Mechanisms)
Q: Why do 1,2-diazepines degrade under standard laboratory lighting, and what are the primary degradation products? A: 1,2-Diazepines possess a conjugated system that absorbs strongly in the UV-A and visible light regions, typically between 300–500 nm[1]. When exposed to ambient laboratory lighting (which emits within this blue light/UV-A spectrum), the molecule absorbs a photon and transitions to a highly reactive excited state. To dissipate this energy, the molecule undergoes rapid structural rearrangements.
The primary degradation pathway is a 4π-electrocyclization, resulting in photoisomerization to highly strained bicyclic isomers, such as 1,2-diazabicyclo[3.2.0]hept-6-enes[2]. Alternatively, depending on the substitution pattern and solvent microenvironment, the excited state can undergo ring contraction or extrusion processes to form heavily substituted pyridines[3].
Photochemical degradation pathways of 1,2-diazepines.
Q: How do solvent choices impact the photostability of 1,2-diazepines during liquid storage? A: Solvents dictate the microenvironment and can either quench or sensitize photochemical reactions. Halogenated solvents (e.g., chloroform) can generate radical species under light exposure, initiating photo-oxidation. Ethers (e.g., THF) containing trace peroxides act as potent photosensitizers, facilitating triplet-state energy transfer to the 1,2-diazepine and drastically accelerating degradation. For necessary liquid storage, researchers must use non-sensitizing, high-purity, and degassed solvents (e.g., HPLC-grade acetonitrile) stored strictly in the dark.
Q: Can we reverse the photo-degradation process? A: In most synthetic applications, no. While some specific photochemical skeletal editing processes are reversible under strict monochromatic irradiation, standard ambient degradation yields a complex, irreversible mixture of bicyclic isomers, pyridines, and polymeric byproducts. Prevention is the only viable strategy.
Section 2: Quantitative Storage Parameters
To establish a baseline for your laboratory protocols, reference the table below. It summarizes the quantitative impact of various storage conditions on the half-life (
Table 1: Impact of Storage Conditions on 1,2-Diazepine Stability
| Storage Condition | Light Exposure | Temperature | Atmosphere | Estimated Half-Life ( |
| Clear Glass Vial | Ambient Lab Light | 20°C | Air | < 2 hours |
| Clear Glass Vial | Direct Sunlight | 20°C | Air | < 15 minutes |
| Amber Glass Vial | Ambient Lab Light | 20°C | Air | ~ 7-14 days |
| Amber Glass Vial | Dark (Blackout Box) | 4°C | Air | > 3 months |
| Amber Glass Vial | Dark (Blackout Box) | -20°C | Argon | > 2 years (Optimal) |
Section 3: Self-Validating Experimental Protocols
A protocol is only as good as its ability to prove it is working. The following methodologies establish a closed-loop, self-validating system to prepare, store, and analytically verify the stability of your 1,2-diazepines.
Protocol 1: Optimal Preparation and Storage Workflow
Causality Note: We use Argon instead of Nitrogen because Argon is denser than air, creating a robust, heavy blanket over the solid compound that prevents oxygen ingress and subsequent photo-oxidation.
-
Purification and Drying: Ensure the 1,2-diazepine is >98% pure via HPLC. Dry the compound thoroughly under high vacuum ( < 0.1 mbar) for 12 hours to remove residual solvents that could mediate degradation.
-
Aliquoting: Transfer the dry powder into high-quality amber glass vials. Amber glass effectively blocks wavelengths below 500 nm, preventing the excitation of the diazepine core.
-
Inert Atmosphere Purging: Using a Schlenk line or a glovebox, purge the vials with high-purity Argon gas.
-
Sealing: Seal the vials with PTFE-lined screw caps. Do not use rubber septa, as they degrade over time and leach plasticizers into the sample.
-
Cold Storage: Store the sealed vials in a dedicated -20°C freezer equipped with an internal blackout box to ensure zero light penetration during routine door openings.
Protocol 2: Analytical Validation of Stability (Self-Validating Workflow)
Causality Note: Sacrificial aliquots are used to prevent the introduction of moisture (condensation) into the master batch, which occurs when cold vials are repeatedly opened in ambient air.
-
Baseline Establishment: Immediately after synthesis, acquire a quantitative
H-NMR spectrum (using an internal standard like 1,3,5-trimethoxybenzene) and an LC-DAD-MS chromatogram. Store these as your ground-truth baseline. -
Periodic Sampling: At 1-month, 3-month, and 6-month intervals, remove one sacrificial aliquot from cold storage. Allow it to warm to room temperature in the dark before opening.
-
Comparative Analysis: Run
H-NMR and LC-DAD-MS under identical conditions to the baseline.-
Check for Bicyclic Isomers: Look for the appearance of high-field cyclobutene/cyclobutane protons (
3.0 - 4.5 ppm) in the NMR spectrum. -
Check for Pyridines: Look for a shift in aromatic proton signals and altered UV-Vis absorption profiles in the LC-DAD trace.
-
-
Protocol Adjustment: If degradation >2% is observed compared to the internal standard, audit the storage workflow for light leaks, compromised PTFE seals, or freezer temperature fluctuations.
Step-by-step workflow for the secure storage and stability validation.
References
1.[1] Title: One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
2.[2] Title: Heterocyclic studies. XXIX. Photoisomerization of 2,3-dihydro-1,2-diazepine ketones and alcohols to 1,2-diazabicyclo[3.2.0]hept-6-enes Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
3.[3] Title: The thermal and photochemical rearrangement of 1,2(4H)-diazepine derivatives Source: Canadian Journal of Chemistry URL: [Link]
4. Title: Photochemical skeletal editing: conceptual advances in C–C and C–heteroatom bond activation Source: RSC Publishing URL: [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with Triphenyl-Diazepines in NMR Spectroscopy
Introduction:
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common yet significant hurdle in the characterization of triphenyl-diazepine derivatives: poor solubility in standard deuterated solvents for Nuclear Magnetic Resonance (NMR) spectroscopy. The inherent structure of triphenyl-diazepines, characterized by three bulky, non-polar phenyl rings, often leads to low solubility, resulting in low-quality NMR data and hindering structural elucidation and analysis. This document offers a structured, question-and-answer-based approach to systematically diagnose and resolve these solubility issues, ensuring you can acquire high-quality, reproducible NMR spectra.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial challenges and questions that arise when working with these complex molecules.
Q1: My triphenyl-diazepine compound won't dissolve in Deuterated Chloroform (CDCl₃). Why is this happening and what should I try next?
Answer: Deuterated Chloroform (CDCl₃) is a first-choice solvent for many organic chemists due to its ability to dissolve a wide range of organic compounds and its relatively inert nature.[1] However, triphenyl-diazepines often exhibit poor solubility in CDCl₃. The primary reason is a mismatch in polarity and intermolecular forces. The three phenyl groups make the molecule highly non-polar and prone to strong intermolecular π-stacking interactions, causing the molecules to aggregate rather than dissolve.
Troubleshooting Steps:
-
Increase Polarity: Your first step should be to try a more polar aprotic solvent. Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent choice as its high polarity and strong solvating power can effectively break up the intermolecular forces holding your compound together.[2][3]
-
Gentle Heating & Sonication: Before moving to another solvent, you can try gently warming the vial (e.g., with a heat gun) or placing it in an ultrasonic bath. These methods can sometimes provide enough energy to overcome the initial energy barrier to dissolution. Be cautious with heating to avoid solvent evaporation or sample degradation.
-
Check Concentration: For a standard ¹H NMR, you may not need as much compound as you think. A typical experiment on a modern spectrometer (400 MHz and above) requires only 1-10 mg of a small molecule.[4] Try starting with a smaller amount (~1 mg) to see if it dissolves before adding more.[4]
Q2: What is a good systematic approach for screening NMR solvents for a new triphenyl-diazepine derivative?
Answer: A systematic approach saves time, sample, and frustration. Instead of random solvent selection, follow a polarity-guided strategy.
Workflow for Solvent Screening:
-
Start with the Extremes: Begin with a non-polar solvent (like CDCl₃) and a highly polar aprotic solvent (like DMSO-d₆).[5] This will quickly tell you which end of the polarity spectrum your compound prefers.
-
Test Intermediate Polarity Solvents: If neither of the initial solvents is ideal, move to solvents with intermediate polarity. Good options include Deuterated Acetone (Acetone-d₆) or Deuterated Acetonitrile (CD₃CN).[6]
-
Consider Protic Solvents: If your compound has hydrogen-bond donating or accepting groups, a protic solvent like Deuterated Methanol (CD₃OD) might be effective.[5] However, be aware that the hydroxyl proton (OH) of the solvent can exchange with labile protons (like -NH or -OH) in your sample, causing those signals to disappear from the ¹H NMR spectrum.[2]
-
Use a Solubility Testing Protocol: A small-scale test is crucial. Place a very small amount of your compound (less than 1 mg) into a small vial and add approximately 0.6-0.7 mL of the deuterated solvent.[7] Vigorously shake or vortex the vial. If it dissolves completely, you have found a suitable solvent. If not, you can recover your undissolved compound for the next test.
Q3: I see some undissolved particles in my NMR tube. Can I still run the spectrum?
Answer: It is highly discouraged. Proceeding with an NMR experiment when solid particles are present will lead to poor quality spectra and can be detrimental to the instrument.
Why this is a problem:
-
Poor Magnetic Field Homogeneity: Suspended solid particles have a different magnetic susceptibility than the solution. This disrupts the homogeneity of the magnetic field (B₀) within the sample volume.
-
Broadened Peaks: The consequence of poor field homogeneity is significant peak broadening.[3] This loss of resolution makes it difficult, if not impossible, to interpret coupling patterns and accurately determine chemical shifts.
-
Inaccurate Quantification: Peak integration will be unreliable, making quantitative analysis impossible.
The Solution: Always filter your sample into the NMR tube if there are any visible particulates. A simple and effective method is to use a Pasteur pipette with a small, tightly packed plug of glass wool (not cotton wool, as solvents can leach impurities from it).[8]
Section 2: Advanced Solubilization Strategies
When single-solvent systems fail, more advanced techniques are required. This section details methods to tackle even the most stubborn solubility challenges.
Q4: I've tried multiple common solvents without success. What are my options for mixed solvent systems?
Answer: Using a co-solvent, or a mixed solvent system, is a powerful technique to fine-tune the polarity of the solvent environment to match your solute.[9][10] This often dramatically increases solubility where single solvents fail.[11]
Commonly Used & Effective Mixtures:
-
Chloroform-d / Methanol-d₄ (CDCl₃/CD₃OD): This is a very common mixture for compounds that are not soluble enough in pure CDCl₃ but have some affinity for polar groups. A typical starting ratio is 4:1 or 9:1 (v/v). The methanol disrupts aggregation while the chloroform solvates the non-polar regions.[11]
-
Chloroform-d / DMSO-d₆ (CDCl₃/DMSO-d₆): A small amount of DMSO-d₆ (e.g., 1-5%) added to CDCl₃ can significantly boost solubility without drastically changing the overall chemical shift environment of the spectrum.
-
DMSO-d₆ / Water (D₂O): For triphenyl-diazepines with polar functional groups, a mixture of DMSO-d₆ and D₂O can be effective. This system is also useful for studying the exchange of labile protons.[12]
Important Considerations:
-
Solvent Signal Suppression: When using mixtures containing non-deuterated protons (if you use regular H₂O with DMSO-d6), you may need to use solvent suppression techniques during NMR acquisition.
-
Reproducibility: Precisely record the volume ratio of the solvents used to ensure your experiment is reproducible.
Q5: Can I use temperature to improve the solubility of my compound?
Answer: Yes, Variable Temperature (VT) NMR is an excellent tool for improving solubility.[13] For most compounds, solubility increases with temperature.
High-Temperature VT-NMR Protocol:
-
Select a High-Boiling Solvent: It is critical to use a solvent with a high boiling point to prevent it from boiling in the NMR tube at elevated temperatures. DMSO-d₆ (Boiling Point: 189 °C) is an ideal choice.[1]
-
Use Appropriate Hardware: Ensure you are using the correct NMR tube (Class A borosilicate glass, e.g., Wilmad 507 or higher) and spinner turbine (PEEK or ceramic for high temperatures) that can withstand thermal stress.[13] Standard, cheap NMR tubes can break.
-
Incremental Temperature Increase: Increase the temperature in steps of 10-20 °C, allowing the sample to equilibrate for at least 15-20 minutes at each step before acquiring a spectrum.[13]
-
Monitor the Spectrum: As the temperature increases, you should observe your peaks becoming sharper and more intense as more of the compound dissolves.
Caution: Be aware that chemical shifts can be temperature-dependent, especially for protons involved in hydrogen bonding.[14] Also, ensure your compound is thermally stable at the target temperature.
Q6: My compound is still insoluble. Are there any "last resort" solvents or techniques?
Answer: When all else fails, there are still a few powerful options available, though they come with their own set of considerations.
Aggressive Solvents:
-
Deuterated Trifluoroacetic Acid (TFA-d): TFA-d is a very strong, corrosive acid that can protonate basic sites on a molecule, often rendering it soluble.[15][16] It is excellent for compounds with basic nitrogen atoms, which are present in the diazepine ring.
Alternative NMR Techniques:
-
Solid-State NMR (ssNMR): If your compound is truly insoluble, you can analyze it directly in its solid, powdered form using ssNMR.[17][18] This technique provides information about the structure and dynamics in the solid state but results in much broader peaks than solution-state NMR.
-
High-Resolution Magic Angle Spinning (HR-MAS) NMR: This technique is suitable for semi-solid or gel-like samples. It involves spinning the sample at a specific angle (the "magic angle") to average out anisotropic interactions and produce higher-resolution spectra than traditional ssNMR.
Section 3: Experimental Protocols & Data
This section provides step-by-step instructions for key procedures and a reference table for solvent properties.
Protocol 1: Systematic Solvent Screening
-
Prepare Vials: Label four small, clean vials (e.g., 1-dram vials) for CDCl₃, DMSO-d₆, Acetone-d₆, and CD₃OD.
-
Aliquot Sample: Place a tiny amount of your triphenyl-diazepine compound (approx. 0.5 - 1 mg) into each vial.
-
Add Solvent: Using a clean pipette for each, add ~0.6 mL of the corresponding deuterated solvent to each vial.
-
Agitate: Tightly cap the vials and vortex them vigorously for 30 seconds.
-
Observe: Visually inspect each vial against a bright background. Note which solvent provides a clear, particle-free solution. Gentle warming or sonication can be applied at this stage to aid dissolution.
-
Select and Prepare NMR Sample: Once a suitable solvent is identified, prepare a fresh sample (1-10 mg in 0.6-0.7 mL) in a clean vial, filter it through a glass wool pipette into a clean NMR tube, and cap it securely.
Diagram 1: Decision Workflow for Solubility Troubleshooting
This diagram outlines the logical steps to take when facing a solubility issue.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. organomation.com [organomation.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. myuchem.com [myuchem.com]
- 6. labinsights.nl [labinsights.nl]
- 7. researchgate.net [researchgate.net]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. wjbphs.com [wjbphs.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. ou.edu [ou.edu]
- 12. NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 15. armar-europa.de [armar-europa.de]
- 16. Trifluoroacetic acid-d | C2HF3O2 | CID 71502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Hydrazine Remediation in 3,5,7-Triphenyl-4H-1,2-diazepine Synthesis
Overview
The synthesis of 3,5,7-triphenyl-4H-1,2-diazepine via the condensation of 2,4,6-triphenylpyrylium salts with hydrazine is a highly efficient pathway for generating seven-membered heterocyclic rings[1]. However, this reaction requires an excess of hydrazine to drive the formation of the pseudobase-monohydrazone intermediate and its subsequent cyclization. Because hydrazine is highly toxic, reactive, and prone to co-crystallization, removing unreacted equivalents from the final product is a critical bottleneck. This guide provides field-proven troubleshooting strategies and self-validating protocols to achieve high-purity diazepines without compromising the integrity of the acid-sensitive heterocyclic core.
Mechanistic Workflow
Workflow for 1,2-diazepine synthesis and hydrazine remediation via scavenger resin.
Troubleshooting Guides & FAQs
Q1: Why does unreacted hydrazine persist in my 3,5,7-triphenyl-4H-1,2-diazepine product despite extended vacuum drying?
Causality & Explanation: Hydrazine (
Q2: Can I use standard acidic aqueous washes (e.g., 1M HCl) to extract the excess hydrazine? Causality & Explanation: No. While dilute hydrochloric acid is the traditional method for quenching and extracting hydrazine (by converting it to the highly water-soluble hydrazinium chloride)[3], it is highly detrimental to 3,5,7-triphenyl-4H-1,2-diazepine. The 4H-1,2-diazepine system is inherently acid-sensitive; under strongly acidic conditions, it readily undergoes ring contraction to form 3,5-diphenylpyrazole and acetophenone[1]. Therefore, pH-neutral or solid-supported remediation strategies are mandatory to preserve the seven-membered ring's integrity.
Q3: What is the most effective method to chemically quench excess hydrazine without degrading the diazepine? Causality & Explanation: The optimal approach utilizes a polymer-supported aldehyde scavenger resin, such as Wang aldehyde resin or polymer-supported benzaldehyde[4][5]. The resin's electrophilic aldehyde groups covalently capture the unreacted nucleophilic hydrazine, forming a polymer-bound hydrazone[6]. Because the reaction occurs entirely on the solid support, the acid-sensitive diazepine remains untouched in the solution phase. The hydrazine-loaded resin is then simply filtered away, eliminating the need for harsh aqueous workups.
Q4: How can I validate that the hydrazine has been completely removed from my product? Causality & Explanation: Implement a self-validating colorimetric assay using p-dimethylaminobenzaldehyde (Ehrlich's reagent). Spot the filtrate on a TLC plate and stain it with the reagent. Free hydrazine reacts instantly to form a bright yellow/orange azine spot. If the spot remains colorless, the scavenger protocol has successfully reduced hydrazine to trace levels.
Quantitative Method Comparison
Table 1: Comparison of Hydrazine Remediation Techniques for 4H-1,2-Diazepines
| Remediation Method | Hydrazine Removal Efficiency | Diazepine Recovery Yield | Risk of Ring Contraction | Scalability |
| Extended Vacuum Drying | Low (<60%) | High (>90%) | Low | High |
| 1M HCl Aqueous Wash | High (>99%) | Low (<30%) | Critical (Forms Pyrazoles) | High |
| Neutral Water Extraction | Moderate (~75%) | Moderate (~70%) | Low | High |
| Polymer-Supported Aldehyde Resin | High (>99%) | High (>85%) | None | Moderate |
Self-Validating Experimental Protocols
Protocol A: Polymer-Supported Scavenger Resin Workflow (Recommended)
Self-Validating Mechanism: The physical color change of the resin (often turning yellowish as the hydrazone forms) and a negative Ehrlich's test of the filtrate validate the completion of the scavenging process without risking the product.
-
Solubilization: Dissolve the crude 3,5,7-triphenyl-4H-1,2-diazepine (containing excess hydrazine) in a non-nucleophilic, anhydrous organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 10 mL per gram of crude product).
-
Resin Addition: Add 3 to 5 equivalents of polymer-supported benzaldehyde resin (typical loading capacity: 1.5 - 3.0 mmol/g) relative to the estimated residual hydrazine[4].
-
Agitation: Gently agitate the suspension on an orbital shaker at room temperature for 2–4 hours. Crucial Note: Avoid magnetic stirring, which can physically grind and fracture the polymer beads, complicating downstream filtration.
-
Validation Check: Remove a 10 µL aliquot of the liquid phase. Spot it on a silica TLC plate and stain with Ehrlich's reagent. If a yellow spot appears, free hydrazine is still present; add 1 additional equivalent of resin and agitate for another hour.
-
Filtration: Once validated, filter the mixture through a sintered glass funnel (medium porosity). Wash the resin cake with 2 x 5 mL of the reaction solvent to ensure complete recovery of the diazepine product.
-
Concentration: Concentrate the combined filtrate under reduced pressure to yield the pure 3,5,7-triphenyl-4H-1,2-diazepine.
Protocol B: Mild Aqueous Liquid-Liquid Extraction (Alternative)
Self-Validating Mechanism: Tracking the pH of the aqueous layer ensures the environment remains strictly neutral, preventing acid-catalyzed degradation of the diazepine ring.
-
Dissolution: Dissolve the crude product in an organic solvent with low water miscibility, such as ethyl acetate or DCM.
-
Neutral Wash: Transfer the organic layer to a separatory funnel. Add an equal volume of neutral, deionized water or saturated aqueous sodium bicarbonate (
)[3]. Under no circumstances should acidic solutions be used. -
Partitioning: Shake gently and vent frequently. Allow the layers to separate completely. The highly polar hydrazine will partition into the aqueous phase.
-
Repetition: Repeat the aqueous wash 3 to 4 times to ensure maximum removal of hydrazine. Test the final aqueous wash with pH paper to confirm neutrality.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (
), filter, and concentrate under reduced pressure.
References
- Advice on working up a reaction using hydrazine hydrate as a solvent?
- Source: Reddit (r/Chempros)
- Facile and selective solvent-free synthesis of 2-isoxazolines under microwave irradiation Source: ResearchGate URL
- Source: Academia.
- Source: pageplace.
- Source: soton.ac.
Sources
Technical Support Center: Controlling Ring Contraction Rates in 3,5,7-Triphenyl-4H-1,2-Diazepine Photolysis
Welcome to the Application Support Hub. As researchers and drug development professionals, you know that the 4H-1,2-diazepine system is highly sensitive to its solvent environment during UV irradiation. Controlling the ring contraction of 3,5,7-triphenyl-4H-1,2-diazepine requires a precise understanding of photochemical causality.
Depending on your choice of a protic, non-sensitizing solvent versus a triplet-sensitizing solvent, you can either arrest the reaction at a highly reactive bicyclic intermediate or drive it to completion to yield stable pyridine and pyrazole derivatives[1]. This guide provides the mechanistic insights, troubleshooting steps, and self-validating protocols necessary to control these pathways.
Frequently Asked Questions (FAQs)
Q: Why am I isolating a bicyclic intermediate instead of my target pyrazole/pyridine? A: You are likely using a non-sensitizing, protic solvent like ethanol. Direct excitation of 3,5,7-triphenyl-4H-1,2-diazepine at 254 nm in ethanol drives a 4π electrocyclic ring closure, forming the relatively unstable 3,5,7-triphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene[1]. Because ethanol does not act as a triplet sensitizer, the reaction halts here unless subjected to further thermal or hydrolytic stress.
Q: How can I deliberately synthesize 2,4,6-triphenylpyridine from the diazepine? A: To force complete ring contraction, switch your solvent to acetone. Acetone acts as a triplet sensitizer during photolysis. Irradiation in acetone bypasses the stable accumulation of the bicyclic intermediate, resulting directly in the formation of 2,4,6-triphenylpyridine and 3,5-diphenylpyrazole[1].
Q: Why is my reaction yielding acetophenone as a byproduct? A: Acetophenone is a byproduct of the hydrolysis of the bicyclic intermediate[1]. If your ethanol is not strictly anhydrous, or if your post-reaction workup introduces water before the intermediate is stabilized, the 1,2-diazabicyclo[3.2.0]heptadiene ring will cleave, yielding 3,5-diphenylpyrazole and acetophenone.
Troubleshooting Guide
| Observed Issue | Root Cause Analysis | Corrective Action |
| Reversion to Starting Material | Thermolysis: The bicyclic intermediate is thermally unstable. Evaporating the solvent at elevated temperatures causes cycloreversion back to the starting diazepine[1]. | Maintain rotary evaporation bath temperatures strictly below 30 °C during the isolation of the bicyclic photoproduct. |
| Formation of Photo-oxygenation Byproducts | Dissolved Oxygen: Electron-rich derivatives (e.g., p-dimethylaminophenyl substituted diazepines) are highly susceptible to photo-oxygenation under UV light[1]. | Sparge the solvent with Argon for at least 30 minutes prior to irradiation. Maintain a positive Argon atmosphere during photolysis. |
| Low Yield of Pyridine in Acetone | Competing Hydrolysis: Trace water in the acetone diverts the transient intermediates toward hydrolytic cleavage rather than structural ring contraction. | Use strictly anhydrous, spectroscopic-grade acetone. Dry over molecular sieves (3Å) prior to use. |
Quantitative Data: Solvent & Environmental Effects
The following table summarizes the divergent photochemical behavior of 3,5,7-triphenyl-4H-1,2-diazepine based on environmental conditions.
| Parameter | Ethanol Pathway (Protic) | Acetone Pathway (Sensitizer) |
| Excitation Wavelength | 254 nm | 254 nm |
| Primary Photoproduct | 3,5,7-Triphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene | Transient (rapid ring contraction) |
| Final Isolated Products | Bicyclic intermediate (if kept dry/cold) | 2,4,6-Triphenylpyridine & Pyrazole |
| Hydrolytic Fate (H₂O) | Cleaves to 3,5-diphenylpyrazole + acetophenone | N/A (Direct contraction preferred) |
| Thermal Fate (Heat) | Cycloreversion to starting material | Stable end-products |
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without confirming the in-process analytical checkpoints.
Protocol A: Controlled Arrest at the Bicyclic Intermediate
Objective: Isolate 3,5,7-triphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene without triggering hydrolytic ring contraction or thermal cycloreversion.
-
Preparation: Dissolve 3,5,7-triphenyl-4H-1,2-diazepine in strictly anhydrous ethanol (0.01 M concentration).
-
Deoxygenation: Sparge the solution with Argon for 30 minutes to prevent photo-oxygenation[1].
-
Irradiation: Irradiate the solution using a low-pressure mercury lamp (254 nm) in a quartz vessel. Monitor the reaction via TLC until the starting material is consumed.
-
Cold Isolation: Transfer the solution to a rotary evaporator. Remove the ethanol under reduced pressure, ensuring the water bath does not exceed 30 °C to prevent thermolytic cycloreversion[1].
-
Self-Validation Checkpoint (NMR): Analyze the crude product via ¹H NMR (60 or 100 MHz). You must observe:
-
A multiplet at δ 7.1–7.8 (aromatic protons).
-
A distinct singlet at δ 6.4 (vinyl hydrogen).
-
An AB quartet at δ 3.8 and 3.2 (
Hz) corresponding to the C-methylene protons.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Note: The absence of allylic coupling between the vinyl proton and the methylene absorption confirms the correct electrocyclic closure[2].
-
Protocol B: Direct Ring Contraction to Pyridine/Pyrazole
Objective: Force complete ring contraction utilizing triplet sensitization.
-
Preparation: Dissolve the starting diazepine in anhydrous, spectroscopic-grade acetone.
-
Irradiation: Irradiate at 254 nm under an Argon atmosphere. The acetone will act as a triplet sensitizer, bypassing the stable bicyclic intermediate[1].
-
Workup: Evaporate the acetone under reduced pressure.
-
Purification: Separate the resulting mixture via silica gel column chromatography to isolate 2,4,6-triphenylpyridine and 3,5-diphenylpyrazole[1].
-
Self-Validation Checkpoint: The disappearance of the AB quartet (δ 3.8/3.2) in the crude NMR confirms that the bicyclic intermediate has been successfully bypassed/consumed.
Pathway Visualization
Photochemical pathways of 3,5,7-triphenyl-4H-1,2-diazepine in ethanol vs. acetone.
References
-
Harris, D. J., Thomas, M. T., Snieckus, V., Friedman, N., Schaumburg, K., Tomer, K. B., & Buchardt, O. (1977). The thermal and photochemical rearrangement of 1,2(4H)-diazepine derivatives. Canadian Journal of Chemistry, 55(1), 56-61. Available at:[Link]
Sources
Technical Support Center: Strategies for Scaling Up 3,5,7-Triphenyl-4H-1,2-diazepine Production
Welcome to the technical support center for the synthesis and scale-up of 3,5,7-Triphenyl-4H-1,2-diazepine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt the protocols to your specific laboratory or manufacturing environment.
Synthesis Overview & Core Mechanism
The most established and reliable route to 3,5,7-Triphenyl-4H-1,2-diazepine involves a two-stage process. First, an appropriate 2,4,6-triphenylpyrylium salt is synthesized. This is followed by a ring-transformation reaction where the pyrylium salt reacts with hydrazine to form the seven-membered diazepine ring.[1][2]
The key to a successful and high-yield synthesis is understanding and controlling the reaction between the pyrylium salt and hydrazine. The pyrylium ring is highly electrophilic and susceptible to nucleophilic attack. Hydrazine, acting as a dinucleophile, attacks the pyrylium cation, leading to a ring-opening and subsequent ring-closing cascade to form the thermodynamically stable 1,2-diazepine ring system.[3][4]
Overall Synthesis Workflow
Caption: High-level workflow for the two-stage synthesis of 3,5,7-Triphenyl-4H-1,2-diazepine.
Detailed Experimental Protocols
These protocols are designed as a baseline for scale-up. It is critical to perform a thorough safety assessment before initiating any large-scale reaction.
Protocol 1: Synthesis of 2,4,6-Triphenylpyrylium Perchlorate
This protocol is adapted from established methods for pyrylium salt synthesis.[5]
Safety Warning: Perchlorate salts are potentially explosive, especially when dry, heated, or in the presence of organic materials.[6][7] Always handle with non-metallic spatulas, use appropriate personal protective equipment (PPE), and work behind a blast shield. For safer alternatives, consider synthesizing the tetrafluoroborate or tosylate salt.[8]
Reagents & Equipment:
-
Acetophenone
-
trans-Chalcone
-
Perchloric acid (70%)
-
Acetic anhydride
-
Large three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer.
Procedure:
-
In the flask, create a mixture of acetic anhydride and acetophenone. Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add 70% perchloric acid dropwise via the dropping funnel. Crucially, maintain the internal temperature below 10 °C throughout the addition. This step is highly exothermic.
-
After the perchloric acid addition is complete, add trans-chalcone portion-wise, ensuring the temperature does not exceed 15 °C.
-
Once all reactants are added, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. The mixture will darken, and a precipitate should form.
-
Cool the reaction mixture again to 0-5 °C and collect the crystalline precipitate by vacuum filtration.
-
Wash the filter cake sequentially with cold acetic acid and then diethyl ether to remove unreacted starting materials and byproducts.
-
Do not dry the perchlorate salt completely in an oven. Air-dry the solid at room temperature or use it directly in the next step while still moist with a solvent to minimize explosion risk.[6]
Protocol 2: Synthesis of 3,5,7-Triphenyl-4H-1,2-diazepine
This stage involves the core ring transformation reaction.[1][2]
Reagents & Equipment:
-
2,4,6-Triphenylpyrylium Perchlorate (from Protocol 1)
-
Hydrazine hydrate
-
Ethanol
-
Large reaction vessel with mechanical stirring, reflux condenser, and temperature control.
Procedure:
-
Suspend the 2,4,6-triphenylpyrylium perchlorate in ethanol in the reaction vessel.
-
In a separate container, prepare a solution of hydrazine hydrate in ethanol.
-
Slowly add the hydrazine solution to the stirred pyrylium salt suspension at room temperature. An immediate color change is typically observed.
-
After the addition is complete, gently heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting pyrylium salt spot is no longer visible.
-
Cool the reaction mixture to room temperature. The product may begin to crystallize out of the solution.
-
To maximize yield, the volume of the solvent can be reduced under vacuum. The crude product is then collected by filtration.
-
The crude 3,5,7-triphenyl-4H-1,2-diazepine can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture.
Troubleshooting Guide
This section addresses common issues encountered during synthesis and scale-up in a question-and-answer format.
| Problem / Question | Potential Cause(s) | Recommended Solution(s) & Explanation |
| Q1: My yield of the 2,4,6-triphenylpyrylium salt is very low. | 1. Incomplete reaction. 2. Poor temperature control during acid addition. 3. Impure starting materials (acetophenone, chalcone). | 1. Extend Reaction Time: Ensure the reaction is stirred for at least 12 hours after all reagents are added. 2. Strict Temperature Control: The initial acylation and condensation steps are highly temperature-sensitive. Exceeding 15 °C can lead to significant side reactions and decomposition. Use an efficient cooling bath and slow addition rates. 3. Verify Purity: Use freshly distilled acetophenone and high-purity chalcone. Impurities can inhibit the cyclization process. |
| Q2: The final diazepine product is contaminated with significant impurities. What are they and how do I avoid them? | The most common impurities are pyrazoline and pyrazole derivatives.[1][2] These arise from alternative reaction pathways of hydrazine with the pyrylium salt or its ring-opened intermediates. | Favor Diazepine Formation: The choice of solvent and reaction conditions is critical. Using ethanol as the solvent generally favors the formation of the 1,2-diazepine.[1] Avoid conditions that might promote alternative cyclizations, such as strongly acidic or basic environments, unless specifically aiming for other products.[9] |
| Q3: The reaction to form the diazepine stalls and TLC shows unreacted pyrylium salt even after prolonged reflux. | 1. Insufficient hydrazine. 2. Poor quality of hydrazine hydrate. | 1. Stoichiometry: Use a slight excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents) to ensure the complete conversion of the pyrylium salt. 2. Use Fresh Reagent: Hydrazine hydrate can degrade over time. Use a fresh, unopened bottle or verify the concentration of your existing stock. |
| Q4: I'm having difficulty purifying the final product by recrystallization. | 1. Incorrect solvent choice. 2. Presence of persistent, similarly soluble impurities (e.g., pyrazoles). | 1. Solvent Screening: Perform small-scale solubility tests. Ethanol, methanol, acetonitrile, or mixtures with water are good starting points. The ideal solvent will dissolve the product when hot but have low solubility when cold. 2. Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be an effective method for separating the diazepine from closely related impurities. |
| Q5: My scale-up reaction is showing a lower yield and different impurity profile compared to my lab-scale experiment. | 1. Inefficient mixing. 2. Poor heat transfer leading to localized "hot spots". | 1. Improve Agitation: Switch from magnetic stirring to overhead mechanical stirring for batches larger than 1 liter to ensure the suspension is homogeneous. 2. Control Heat & Addition: For exothermic steps, ensure your reactor has adequate cooling capacity. Slowing the rate of reagent addition can prevent temperature spikes that drive side reactions. Continuous flow chemistry can be an advanced solution for managing exothermicity and improving consistency in large-scale production.[10][11] |
Frequently Asked Questions (FAQs)
Q: What is the detailed reaction mechanism for the formation of the 1,2-diazepine ring?
A: The mechanism involves a nucleophilic attack by one of the nitrogen atoms of hydrazine on the C-2 or C-6 position of the electrophilic pyrylium ring. This leads to the formation of an open-chain intermediate, which then undergoes an intramolecular cyclization via attack of the second nitrogen atom, followed by elimination to form the stable 4H-1,2-diazepine ring.
Proposed Reaction Mechanism
Caption: Key steps in the transformation of a pyrylium salt to a 1,2-diazepine.
Q: What are the critical process parameters to monitor during scale-up?
A: The following table summarizes the most critical parameters and their importance.
| Parameter | Importance & Rationale | Recommended Control Range |
| Temperature | Controls reaction rate and selectivity. Prevents side reactions and ensures safety, especially during exothermic steps. | 0-10 °C for perchlorate addition; Reflux for diazepine formation. |
| Reagent Stoichiometry | Ensures complete conversion of the limiting reagent and minimizes unreacted starting materials in the final product. | 1.1 - 1.2 equivalents of hydrazine hydrate relative to the pyrylium salt. |
| Addition Rate | Prevents dangerous temperature spikes (exotherms) and localized high concentrations of reagents, which can lead to side products. | Add dropwise or via syringe pump over 30-60 minutes for critical steps. |
| Mixing/Agitation | Ensures homogeneous reaction conditions, promotes efficient heat transfer, and prevents solids from settling. | Vigorous mechanical stirring for slurries and large volumes. |
| Reaction Time | Ensures the reaction proceeds to completion. Determined by in-process monitoring. | Monitor by TLC/HPLC until starting material is consumed (typically 2-12 hours). |
Q: Are there any alternative, potentially greener or more efficient, synthesis methods?
A: Yes, the literature describes alternative approaches. Microwave-assisted synthesis has been shown to be a facile method for producing 3,5,7-trisubstituted-4H-[1][12]diazepines, often with reduced reaction times and improved yields.[13] Additionally, continuous flow synthesis is emerging as a powerful technique for scaling up pharmaceutical production, offering superior control over temperature, mixing, and reaction time, which can lead to higher purity and safer processes.[11][14]
References
- Reaction of pyrylium salts with hydrazine and methylhydrazine. Concerning the scope of the 1,2(4H)-diazepine synthesis. Canadian Journal of Chemistry.
- Reaction of pyrylium salts with methylhydrazine.
- 2,4,6-trimethylpyrylium perchlor
-
A Facile Synthesis of 3,5,7-Trisubstituted-4H-[1][12]diazepines by Microwave Irradiation. ResearchGate.
- The Versatility of 2,4,6-Triphenylpyrylium Perchlorate: A Compar
- Application Notes and Protocols: 2,4,6-Triphenylpyrylium Perchlorate in Photoredox C
- PROCESS DEVELOPMENT FOR THE SYNTHESES OF ESSENTIAL MEDICINES IN CONTINUOUS FLOW. Purdue University.
- Reaction of pyrylium salts with hydrazine and methylhydrazine. Concerning the scope of the 1,2(4H)-diazepine synthesis. Canadian Science Publishing.
- Reaction of pyrylium salts with methylhydrazine. Journal of the Chemical Society D.
- Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemical Engineering.
- Reactions of Some Nucleophiles with Pyrylium Salts. Oriental Journal of Chemistry.
- Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. PDF.
- Synthesis, optical spectroscopy and laser potential of 2,4,6-triphenylpyrylium chloride. Chemical Physics Letters.
- Reaction of 3,5,7-triphenyl-4H-1,2-diazepine with di-iron nonacarbonyl. RSC Publishing.
- Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions. Journal of the American Chemical Society.
- Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances.
- Synthesis, Optical, and Thermal Properties of 2,4,6-Tris(4-Substituted Phenyl)
- Synthesis and Characterization a New 1,3-Diazepine Compounds from New Bis 4-Amino-3-Mercpto-1,2,4-Triazole Derivatives.
-
A little about Pyrazolo[3,4-d][1][12]diazepine: simple sustainable synthesis, NMR identification and prototropic equilibrium. ChemRxiv.
-
Synthesis of new tricyclic 5,6-dihydro-4H-benzo[b][1][12][13]triazolo[1,5-d][1][13]diazepine derivatives by [3+ + 2]-cycloaddition/rearrangement reactions. Beilstein Journal of Organic Chemistry.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orientjchem.org [orientjchem.org]
- 5. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. hammer.purdue.edu [hammer.purdue.edu]
- 11. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Reactivity of 3,5,7-Triphenyl-4H-1,2-diazepine vs. 1,4-Diazepines
[1][2]
Executive Summary
This technical guide compares the chemical reactivity of 3,5,7-Triphenyl-4H-1,2-diazepine (TPD) against the 1,4-diazepine class (represented by the benzodiazepine scaffold). While both share a seven-membered heterocyclic core, their reactivity profiles are orthogonally different due to the presence of the N-N bond in the 1,2-isomer versus the separated nitrogen atoms in the 1,4-isomer.
Key Distinction:
-
1,2-Diazepines (TPD): Dominated by electrocyclic processes . The N-N bond enables photochemical valence tautomerization (ring closure) and thermal extrusion reactions yielding pyridines.
-
1,4-Diazepines: Dominated by acid-base hydrolytic processes . The isolated imine (C=N) functionality makes them susceptible to nucleophilic attack, ring-opening hydrolysis, or base-mediated contraction to quinolones.
Structural & Electronic Basis of Reactivity
The divergent behaviors of these two scaffolds stem from their electronic topology.
| Feature | 3,5,7-Triphenyl-4H-1,2-diazepine | 1,4-Diazepines (e.g., Diazepam) |
| Heteroatom Linkage | N-N Bond (Hydrazine-like): Creates a contiguous | Separated Nitrogens: N1 (amide/amine) and N4 (imine) act independently. |
| Conformation | Boat/Tub: The 4H-sp3 carbon interrupts aromaticity, preventing an | Boat: Flexible, but the 4,5-imine bond is the primary electrophilic site.[1] |
| Primary Reactivity | Photochemical/Thermal: Valence isomerization and ring contraction. | Ionic: Hydrolysis, alkylation, and nucleophilic addition. |
Photochemical Reactivity: The Electrocyclic Divide
The most defining difference lies in how these molecules manage excited-state energy. TPD undergoes a "clean" electrocyclic ring closure, a reaction forbidden or geometrically inaccessible to 1,4-diazepines.[1]
Mechanism A: 1,2-Diazepine Valence Tautomerization
Upon UV irradiation, 3,5,7-triphenyl-4H-1,2-diazepine undergoes a disrotatory
Mechanism B: 1,4-Diazepine Degradation
Conversely, 1,4-diazepines typically lack a continuous conjugated diene system suitable for simple electrocyclization.[1] Under UV light, they often undergo photo-oxidation or radical fragmentation rather than clean isomerization.
Figure 1: Photochemical pathways.[1] The 1,2-diazepine undergoes reversible electrocyclic ring closure, while the 1,4-diazepine typically degrades.[1]
Thermal & Acid-Mediated Rearrangements
Thermal Rearrangement (The Pyridine Route)
The 1,2-diazepine system is thermodynamically poised to contract into a 6-membered ring.
-
Reaction: Thermolysis of TPD in refluxing solvents (e.g., bromobenzene).[2]
-
Mechanism: Involves N-N bond cleavage or extrusion of the N-fragment, driven by the formation of the stable aromatic pyridine core.
Acid Hydrolysis (The Benzophenone Route)
1,4-Diazepines are clinically defined by their instability in strong acid.
-
Reaction: Acid-catalyzed hydrolysis (pH < 3).
-
Outcome: Ring opening to 2-Amino-5-chlorobenzophenone (for diazepam derivatives).
-
Mechanism: Protonation of N4 (imine)
Water attack at C5 Ring opening.
Figure 2: Thermal and Chemical divergence.[1] 1,2-diazepines contract to pyridines; 1,4-diazepines hydrolyze to open-chain ketones.
Experimental Protocols
Protocol A: Photochemical Isomerization of TPD
Objective: To isolate the bicyclic valence tautomer of 3,5,7-triphenyl-4H-1,2-diazepine.
-
Preparation: Dissolve 3,5,7-triphenyl-4H-1,2-diazepine (200 mg) in absolute ethanol (150 mL). Ensure the solution is dilute (~3 mM) to prevent dimerization.
-
Degassing: Purge the solution with Argon for 20 minutes to remove dissolved oxygen (quencher).
-
Irradiation: Place the solution in a quartz immersion well reactor equipped with a high-pressure mercury lamp (Pyrex filter,
nm). -
Monitoring: Irradiate at 15°C. Monitor via TLC (Silica, 4:1 Hexane:EtOAc) every 30 minutes. The starting material (yellow fluorescent) will diminish, and a new spot (bicyclic isomer) will appear.
-
Isolation: Evaporate solvent in vacuo at room temperature (Do not heat above 40°C, or thermal reversion occurs).[1]
-
Validation: NMR (
H) will show the loss of the alkene proton signal and the appearance of cyclobutene ring protons.
Protocol B: Acid Hydrolysis of 1,4-Benzodiazepines
Objective: To demonstrate the lability of the 4,5-imine bond.
-
Preparation: Dissolve the 1,4-benzodiazepine (e.g., Diazepam, 100 mg) in 10 mL of Methanol.
-
Acidification: Add 10 mL of 2N HCl.
-
Reaction: Reflux the mixture at 80°C for 2 hours.
-
Work-up: Cool to room temperature. Neutralize with 10% NaOH to pH 8.
-
Extraction: Extract with Dichloromethane (3 x 15 mL). Dry over MgSO
. -
Validation: UV-Vis spectroscopy will show a shift from the diazepine absorption (
nm) to the benzophenone spectrum ( nm).
Data Comparison Table
| Parameter | 3,5,7-Triphenyl-4H-1,2-diazepine | 1,4-Benzodiazepines |
| Reaction with Fe | N-N Cleavage: Forms N-bridged iron complexes (bicyclo[5.1.1] system). | Inert/Complexation: Typically coordinates without ring cleavage under mild conditions. |
| Thermolysis (>150°C) | Ring Contraction: Yields 2,4,6-Triphenylpyridine.[1][2] | Decomposition: Charring or non-specific fragmentation. |
| Photolysis (Ethanol) | Electrocyclization: Yields diazabicyclo[3.2.0]heptadiene. | Photo-oxidation: Yields quinazolinones or benzophenones. |
| Acid Stability (pH 1) | Moderate: Protonation occurs, but ring skeleton often remains intact initially.[1] | Low: Rapid hydrolysis of the imine bond leads to ring opening. |
References
-
Harris, D. J., Kan, G. Y., Snieckus, V., & Klingsberg, E. (1974).[1][4] The Synthesis of 1,2-Diazepines from Thiapyrylium Salts. Canadian Journal of Chemistry, 52(15), 2798–2804. Link
-
Harris, D. J., et al. (1977).[1][2] The thermal and photochemical rearrangement of 1,2(4H)-diazepine derivatives. Canadian Journal of Chemistry, 55(1), 56–64. Link
-
Han, W. W., Yakatan, G. J., & Maness, D. D. (1976).[1] Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines I: Chlordiazepoxide and Demoxepam. Journal of Pharmaceutical Sciences, 65(8), 1198–1204. Link
-
Cartwright, R. A., et al. (1977).[1][2] Reaction of 3,5,7-triphenyl-4H-1,2-diazepine with di-iron nonacarbonyl. Journal of the Chemical Society, Chemical Communications, (3), 85-86. Link
-
Malki, Y., Martinez, J., & Masurier, N. (2021).[1][5] Examples of 1,2-, 1,3-, 1,4- and 1,5-diazepines currently in the market.[1][5] Medicinal Research Reviews. Link
Sources
- 1. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
1H NMR Characterization and Assignment of 3,5,7-Triphenyl-4H-1,2-diazepine
This guide provides a technical comparison and characterization protocol for 3,5,7-Triphenyl-4H-1,2-diazepine , focusing on its distinction from structural isomers (1H-1,2-diazepines) and rearrangement byproducts (pyrazoles/pyridines) using 1H NMR spectroscopy.
Executive Summary: The Diagnostic Challenge
In heterocyclic synthesis, 1,2-diazepines are privileged scaffolds due to their bioactivity (CNS agents). However, the synthesis of 3,5,7-triphenyl-4H-1,2-diazepine (via pyrylium salts and hydrazine) is kinetically controlled and prone to rearrangement.
The core challenge for researchers is distinguishing the desired 4H-isomer from the thermodynamically stable 1H-isomer and ring-contracted pyrazole byproducts. This guide establishes the H-4 methylene AB quartet as the definitive "performance metric" for purity and structural integrity, differentiating it from alternatives that lack this fluxional signature.
Structural Characterization: The 4H-1,2-Diazepine Signature[1][2][3]
The 4H-1,2-diazepine ring exists in a boat conformation .[1] Unlike planar aromatics, this ring is flexible. At room temperature, the rate of ring inversion (flipping between two enantiomeric boat forms) is slow on the NMR timescale.
Key Diagnostic Feature: The H-4 Methylene Anomaly
The protons at position 4 (H-4) are diastereotopic due to the ring's chirality (helical chirality of the boat form). They do not appear as a singlet, but as a distinct AB system with a massive chemical shift difference.
| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |
| H-4a (pseudo-axial) | 2.41 | Doublet | Shielded by the | |
| H-4b (pseudo-equatorial) | 4.16 | Doublet | Deshielded, in the deshielding cone of the C=N bond. | |
| Aromatic (Ph) | 7.30 – 7.80 | Multiplet | N/A | Overlapping signals from 3, 5, and 7-phenyl groups. |
Critical Insight: The separation of
ppm between geminal protons is exceptionally large. This is the primary "Go/No-Go" signal for the 4H-isomer.
Variable Temperature (VT) NMR Performance
To validate the structure, VT-NMR is used to assess the ring inversion barrier .
-
Low Temp (< 298 K): Signals sharpen as the conformation freezes.
-
High Temp (> 360 K): The AB quartet coalesces into a broad singlet as the ring flip becomes fast relative to the frequency difference (
). -
Coalescence Temperature (
): K (in high-boiling solvents). -
Activation Energy (
): kcal/mol.[2]
Comparative Analysis: 4H-Diazepine vs. Alternatives
The synthesis of 1,2-diazepines often yields mixtures. The table below compares the spectral performance of the target molecule against its common contaminants.
Comparative Data Table
| Feature | Target: 4H-1,2-Diazepine | Alt 1: 1H-1,2-Diazepine | Alt 2: Pyrazole Derivative | Alt 3: Pyridine Derivative |
| Structure | Non-planar 7-membered ring | Tautomer with NH | 5-membered ring contraction | 6-membered aromatic ring |
| H-4 Signal | AB Quartet (2.4 & 4.2 ppm) | Doublet (~6.7 ppm) | Singlet (~6.8 ppm) | None (Aromatic only) |
| NH Signal | Absent | Broad Singlet (~8.9 ppm) | Broad Singlet (10-13 ppm) | Absent |
| Ring Dynamics | Fluxional (VT sensitive) | Rigid / Fast Tautomerism | Static | Static |
| Validation | No exchangeable protons |
Mechanism of Differentiation
-
Vs. 1H-Isomer: The 1H-isomer has a vinylic proton at C4 (doublet) and an NH. The 4H-isomer has two aliphatic protons at C4 and no NH.
-
Vs. Pyrazole: Pyrazoles (e.g., 3,5-diphenylpyrazole) lack the high-field aliphatic signals entirely. Their H-4 is a vinylic singlet in the aromatic region.
Experimental Protocol
A. Sample Preparation[5][6]
-
Solvent Choice: Use CDCl
(Chloroform-d) for routine characterization to maximize the chemical shift difference of the H-4 protons.-
Note: Avoid acidic CDCl
(filter through basic alumina if necessary), as trace acid catalyzes rearrangement to the pyridine derivative.
-
-
Concentration: Prepare a ~10-15 mg/mL solution. High concentrations can induce stacking, shifting aromatic peaks, but the H-4 AB system remains robust.
B. Acquisition Parameters[5][6][7][8][9]
-
Pulse Sequence: Standard zg30 (30° pulse).
-
Spectral Width: -2 to 14 ppm (ensure the high-field H-4a at 2.4 ppm is captured).
-
Scans (NS): 16–32 scans are sufficient due to the high proton count.
-
Relaxation Delay (D1): Set to
seconds to allow full relaxation of the isolated H-4 protons for accurate integration.
C. Validation Workflow (Self-Validating System)
-
Run Standard 1H NMR: Check for the AB quartet (2.4/4.2 ppm).
-
Integration Check: The integral of the AB system (2H) should match 1/15th of the aromatic region (15H).
-
D2O Shake: Add one drop of D
O.[3]-
Result: If the spectrum remains unchanged, it confirms the 4H-isomer .
-
Result: If a peak disappears (NH), you have the 1H-isomer or pyrazole .
-
Visualizations
Diagram 1: Synthesis and Rearrangement Pathways
This diagram illustrates the relationship between the target 4H-diazepine and the "Alternative" byproducts, highlighting the kinetic vs. thermodynamic control.
Caption: Reaction network showing the kinetic formation of the 4H-diazepine and its potential degradation into isomeric alternatives.
Diagram 2: Ring Inversion and NMR Timescale
This diagram explains the physical origin of the diagnostic AB quartet signal.
Caption: The ring inversion mechanism responsible for the temperature-dependent NMR signals of the H-4 protons.
References
-
Harris, D. J., et al. (1977). "The thermal and photochemical rearrangement of 1,2(4H)-diazepine derivatives." Canadian Journal of Chemistry, 55(1), 56–64.
-
Snieckus, V., & Harris, D. J. (1976).[2] "Photochemistry of heterocyclic compounds." Wiley Interscience, New York. (Foundational text on diazepine photochemistry).
-
Luttringer, J. P., et al. (1975).[2] "Synthesis and NMR study of 1,2-diazepines." Tetrahedron, 31, 2435.[2]
-
Reich, H. J. "Bicyclic and Heterocyclic Compounds NMR Data." University of Wisconsin-Madison.
Sources
Distinguishing 3,5,7-Triphenyl-4H-1,2-diazepine from isomeric pyridines
Analytical and Mechanistic Guide: Distinguishing 3,5,7-Triphenyl-4H-1,2-diazepine from Isomeric N-Aminopyridines
The synthesis of nitrogen-rich heterocycles from pyrylium salts is a cornerstone of organic methodology. When 2,4,6-triphenylpyrylium salts react with hydrazine, the reaction pathway bifurcates based on kinetic versus thermodynamic control. The kinetic product, 3,5,7-triphenyl-4H-1,2-diazepine, is a seven-membered ring that can easily be mistaken for its thermodynamic isomer, the 1-amino-2,4,6-triphenylpyridinium cation, which forms via acid-catalyzed or thermal rearrangement.
For researchers and drug development professionals, distinguishing between these isomers is critical. Their pharmacological profiles, structural rigidities, and subsequent reactivities differ drastically. This guide provides an authoritative framework for synthesizing, differentiating, and validating these two closely related chemical entities.
Mechanistic Divergence: Ring Expansion vs. Contraction
Understanding the causality of the reaction dictates the analytical approach. The initial nucleophilic attack of hydrazine on the pyrylium cation forms an unstable pseudobase-monohydrazone . Under mild, neutral, or basic conditions, this intermediate undergoes dehydration and ring closure to form the seven-membered 4H-1,2-diazepine.
However, the 1,2-diazepine ring is not fully aromatic. When exposed to acidic conditions, protonation of the diazepine nitrogen (N1 or N2) lowers the activation energy for a transannular rearrangement. The ring undergoes an electrocyclic contraction, shifting the C4 methylene group to form the highly stable, fully aromatic 1-amino-2,4,6-triphenylpyridinium system .
Mechanistic divergence: Kinetic 1,2-diazepine vs. thermodynamic pyridinium isomer.
Diagnostic Analytical Differentiation
Because both compounds share the identical molecular formula (C23H18N2 for the free base/cation), distinguishing them requires orthogonal analytical techniques that probe their distinct electronic and structural environments.
Nuclear Magnetic Resonance (1H NMR)
The most definitive method for distinguishing these isomers is 1H NMR. The 4H-1,2-diazepine contains a distinct sp3-hybridized methylene (-CH2-) at the C4 position. This appears as a broad singlet or AB quartet between δ 2.5 and 3.5 ppm. In contrast, the 1-aminopyridinium isomer lacks this aliphatic signal entirely, replacing it with a highly deshielded -NH2 signal (δ 6.0–8.2 ppm, integrating to 2H) and two symmetric aromatic protons (C3-H and C5-H) around δ 8.0 ppm .
Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) provides a secondary validation layer. While both species exhibit a molecular ion peak at m/z 322, their fragmentation pathways diverge. The 1,2-diazepine readily undergoes cycloreversion, losing a molecule of nitrogen gas (N2) to yield a dominant[M - 28] peak. The N-aminopyridinium salt, stabilized by aromaticity, preferentially loses the amino radical to yield the 2,4,6-triphenylpyridine radical cation at m/z 307/306 .
NMR decision tree for distinguishing 1,2-diazepine from N-aminopyridinium isomers.
Quantitative Comparison Data
| Property | 3,5,7-Triphenyl-4H-1,2-diazepine | 1-Amino-2,4,6-triphenylpyridinium |
| Structural Class | 7-Membered Heterocycle (Non-aromatic) | 6-Membered Pyridinium (Aromatic) |
| Thermodynamic State | Kinetic Product | Thermodynamic Isomer |
| 1H NMR Signatures | Aliphatic -CH2- (δ 2.5–3.5 ppm) | Deshielded -NH2 (δ 6.0–8.2 ppm) |
| MS Base Peak Loss | [M - 28] (Loss of N2) | [M - 15/16] (Loss of NH/NH2) |
| UV-Vis Absorption | Shorter λmax (Less conjugation) | Longer λmax (Extended aromaticity) |
Experimental Workflows: Self-Validating Systems
To ensure high-fidelity synthesis and characterization, the following protocols incorporate built-in quality control (QC) checkpoints based on the mechanistic principles outlined above.
Protocol 1: Kinetic Synthesis of 3,5,7-Triphenyl-4H-1,2-diazepine
Causality: Low temperatures and neutral/basic conditions prevent the thermal and acid-catalyzed ring contraction to the pyridinium isomer.
-
Initiation: Dissolve 10 mmol of 2,4,6-triphenylpyrylium tetrafluoroborate in 50 mL of absolute ethanol. Cool the flask to 0°C using an ice bath.
-
Nucleophilic Attack: Add 12 mmol of hydrazine hydrate dropwise over 15 minutes. Causality: Slow addition prevents localized exothermic spikes that could trigger premature thermodynamic rearrangement.
-
Stirring & Precipitation: Stir the mixture at 0°C for 2 hours. A yellow precipitate (the diazepine) will form.
-
Self-Validation (QC): Take a 0.1 mL aliquot and run a TLC (Hexane:EtOAc 4:1). A single migrating spot at Rf ~0.6 confirms the formation of the non-polar diazepine. If a heavy baseline spot is present, the reaction has over-progressed to the polar pyridinium salt.
-
Isolation: Filter the yellow crystals cold and wash with ice-cold ethanol. Dry under a vacuum.
Protocol 2: Thermodynamic Rearrangement to 1-Amino-2,4,6-triphenylpyridinium
Causality: Introduction of a strong acid protonates the diazepine, lowering the activation energy barrier for electrocyclic ring contraction.
-
Initiation: Dissolve 5 mmol of the isolated 3,5,7-triphenyl-4H-1,2-diazepine in 20 mL of glacial acetic acid.
-
Acid Catalysis: Add 5 drops of concentrated perchloric acid (70%). Causality: The strong acid ensures complete protonation of the N1/N2 positions, driving the equilibrium toward the aromatic system.
-
Thermal Shift: Heat the mixture to 80°C for 1 hour.
-
Self-Validation (QC): Remove a 0.1 mL aliquot, quench with saturated NaHCO3, and extract with ethyl acetate. Run a TLC (Hexane:EtOAc 4:1). The complete disappearance of the yellow diazepine spot (Rf 0.6) and the appearance of a highly polar baseline spot confirms 100% conversion, validating the thermodynamic shift.
-
Isolation: Cool the reaction to room temperature and precipitate the pyridinium salt by adding diethyl ether. Filter and dry.
References
-
Thomas, M. T., Snieckus, V., & Klingsberg, E. (1972). Concerning the protonation of 1,2-diazepines. Journal of the Chemical Society, Chemical Communications, 504-505.[Link]
-
Katritzky, A. R., & Ballesteros, P. (1981). 1-Amino-2,4,6-triphenylpyridinium tetrafluoroborates. Journal of Chemical Research. [Link]
-
Balaban, A. T. (1970). Reactions of Some Nucleophiles with Pyrylium Salts. Oriental Journal of Chemistry. [Link]
-
Budzikiewicz, H. (1967). Mass spectrometry of organic compounds. AIP Publishing.[Link]
High-Resolution ESI-QTOF vs. Traditional EI-MS for the Structural Elucidation of Triphenyl-1,2-Diazepines: A Comparative Guide
Executive Summary
The structural elucidation of highly conjugated, nitrogen-rich heterocycles such as triphenyl-1,2-diazepines presents a unique analytical challenge. Due to the inherent instability of the N–N bond within the seven-membered ring, traditional hard ionization techniques often fail to yield a discernible molecular ion, complicating downstream identification. This guide objectively compares the performance of High-Resolution Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (HR-ESI-QTOF MS/MS) against traditional Electron Impact Gas Chromatography-Mass Spectrometry (EI-GC-MS). By leveraging precise collision energy control and sub-2 ppm mass accuracy, HR-ESI-QTOF provides superior mechanistic insights into the fragmentation pathways of these complex molecules.
Mechanistic Background: The Fragility of the 1,2-Diazepine Core
1,2-Diazepines are a class of seven-membered heterocycles noted for their photochromic properties and potential pharmacological activities. However, the 1,2-diazepine core is notoriously fragile under electron impact (EI) conditions[1].
When subjected to the standard 70 eV ionization energy of an EI source, the molecule absorbs approximately 6.7 aJ of internal energy. This massive energy deposition rapidly shatters the weak N–N bond, leading to the immediate extrusion of nitrogen gas (N₂) and the formation of ring-contracted species, such as substituted cyclopentadienes or pyridines. Consequently, the intact molecular radical cation (M⁺•) is often entirely absent from the spectrum.
In contrast, soft ionization techniques such as ESI preserve the pseudomolecular ion [M+H]⁺, allowing for controlled Collision-Induced Dissociation (CID)[2]. While the primary fragmentation pathways of other diazepine isomers (like 1,4-benzodiazepines) often involve the loss of neutral fragments like HCN or CO[3], unannulated 1,2-diazepines uniquely favor the rapid loss of N₂[4]. The interpretation of these subsequent fragmentation patterns relies heavily on the stability of the resulting carbocations, such as the highly stable tropylium ion[5].
Platform Comparison: HR-ESI-QTOF vs. EI-GC-MS
Expertise & Experience: The Causality of Ionization Dynamics
Choosing the correct analytical platform requires understanding the causality between ionization energy and molecular stability.
-
EI-GC-MS (The Traditional Approach): The hard ionization of EI is excellent for generating highly reproducible, library-matchable spectra. However, for 3,5,7-triphenyl-4H-1,2-diazepine, the immediate loss of N₂ means the highest mass peak observed is typically m/z 294 (the[M - N₂]⁺• ion). Without a visible parent ion, determining the true molecular weight and distinguishing the compound from a triphenylcyclopentadiene derivative is nearly impossible without prior knowledge.
-
HR-ESI-QTOF MS/MS (The Modern Standard): ESI operates via protonation, generating a highly stable [M+H]⁺ ion at m/z 323.1543. By isolating this precursor in the quadrupole and ramping the Collision Energy (CE) in the collision cell from 10 eV to 40 eV, we can map the stepwise degradation of the molecule. Low CE (15 eV) triggers the diagnostic N₂ extrusion, while higher CE (35 eV) forces the subsequent cleavage of phenyl rings. This energy-resolved MS/MS approach provides a complete chronological map of the molecule's disassembly.
Trustworthiness: A Self-Validating Protocol
To ensure absolute trustworthiness, the HR-ESI-QTOF protocol described below functions as a self-validating system. The exact mass difference between the parent ion and the first major fragment is calculated automatically. A neutral loss of exactly 28.0061 Da confirms N₂ extrusion, unambiguously distinguishing it from the isobaric loss of CO (27.9949 Da) or C₂H₄ (28.0313 Da). Furthermore, the isotopic fine structure (A+1/A+2 ratios) of the product ions must perfectly align with the theoretical distribution for a nitrogen-free hydrocarbon core, effectively self-verifying the proposed fragmentation mechanism.
Experimental Protocols
Protocol A: HR-ESI-QTOF MS/MS Workflow (Self-Validating)
-
Sample Preparation: Dissolve 1 mg of 3,5,7-triphenyl-4H-1,2-diazepine in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 100 ng/mL using 50:50 Methanol:Water with 0.1% Formic Acid (v/v) to promote protonation.
-
LC Separation: Inject 2 µL onto a C18 column (2.1 × 100 mm, 1.8 µm) utilizing a rapid 5-minute gradient from 5% to 95% Acetonitrile (0.1% FA).
-
MS/MS Acquisition:
-
Operate the QTOF in positive ESI mode.
-
Set the capillary voltage to 3500 V and drying gas temperature to 300 °C.
-
Isolate the[M+H]⁺ precursor (m/z 323.15) in Q1.
-
Apply a ramped Collision Energy (CE) of 15, 25, and 35 eV using ultra-high purity Nitrogen as the collision gas.
-
-
Data Validation (Crucial Step): Calculate the mass error of the m/z 295.1481 product ion. If the mass error exceeds 2.0 ppm, recalibrate the TOF flight tube. Verify that the isotopic pattern of the 295 peak lacks the characteristic ¹⁵N contribution, confirming the complete extrusion of the diazepine nitrogen atoms.
Protocol B: Traditional EI-GC-MS Workflow
-
Sample Preparation: Dissolve the compound in Hexane to a concentration of 10 µg/mL.
-
GC Separation: Inject 1 µL (splitless) onto an HP-5MS column (30 m × 0.25 mm × 0.25 µm). Program the oven from 100 °C to 300 °C at 15 °C/min.
-
EI Ionization: Maintain the transfer line at 280 °C and the ion source at 230 °C. Apply a standard 70 eV electron beam. Scan from m/z 50 to 400.
Quantitative Data Presentation
The table below summarizes the diagnostic ions observed for 3,5,7-triphenyl-4H-1,2-diazepine (C₂₃H₁₈N₂, Exact Mass: 322.1470) across both platforms. The HR-ESI-QTOF clearly preserves the molecular ion, whereas the EI-MS spectrum is dominated by the ring-contracted fragment.
| Ion Type | Formula | Theoretical m/z | Experimental m/z | Mass Error (ppm) | Rel. Abundance (ESI-CID) | Rel. Abundance (EI-MS) |
| [M+H]⁺ / M⁺• | C₂₃H₁₉N₂⁺ / C₂₃H₁₈N₂⁺• | 323.1543 / 322.1470 | 323.1548 / 322.1461 | 1.5 / -2.8 | 100% (Base) | < 5% |
| [M - N₂] | C₂₃H₁₉⁺ / C₂₃H₁₈⁺• | 295.1481 / 294.1408 | 295.1485 / 294.1400 | 1.3 / -2.7 | 85% | 100% (Base) |
| [M - N₂ - C₆H₆] | C₁₇H₁₃⁺ / C₁₇H₁₂⁺• | 217.1012 / 216.0939 | 217.1015 / 216.0931 | 1.4 / -3.7 | 45% | 60% |
| Tropylium | C₇H₇⁺ | 91.0542 | 91.0545 | 3.3 | 15% | 85% |
Fragmentation Pathway Visualization
The following diagram illustrates the self-validating fragmentation logic captured by the HR-ESI-QTOF platform.
Figure 1: Stepwise CID fragmentation pathway of 3,5,7-triphenyl-4H-1,2-diazepine via HR-ESI-QTOF.
References
- Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1(2H)-ones. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBG5Y8L0T_OWdSEFvXO0oa2kyXHCTF1tkeVnpZConkDTt2Zgp2qUpPM3OX_zTarVNXUbBYGye411Kct5QkR0YjSEFRMyMnp4kAbO8Y0L7kcQ6JCXMNZD0mZVzQhXBNw3APz97g]
- Fragmentation Pattern of l,4-Benzodiazepin-2-ones. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKTjynZeTWwWScX3HpFCS5XUr9tT2UiyCNKdHJ8Xu8KDsGauaZxuAbkP6EMe5J6SiIB2SUzLIKDZKNBBOC-3WUBqmhfGq_ewaq8JFbrx15o8H84MEnG-qcNDSD_lCoH0Gr8xnlN-gl5gfBbA==]
- 3H-1,2-Diazepines via 3,4-Dihydro-2-tosyl-1,2-diazepines. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEitF2J5ZC0Fwhj398FLf8EG1DprMoqAOXz190SSlMEzu_XxKM3pmVZJwoloYh3PrbuMlQ6GkCyboZiVQmDw0RU4aMis5otnnxZ62vA9XonTjHZnpj51sEsb5L3cz928MU3dgRgafUUcPn-mR4AgsEeuHI7wTaboRsLlQ==]
- Efficient Approach to 1,2-Diazepines via Formal Diazomethylene Insertion into the C–C bond of Cyclobutenones. Organic Letters - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtK5ff8loNVre2dastFZz_B7iPZ5gikMqXRCIrEaGdq5wALLJElgVdcDIHdP_08Fy0i_CngFeMH39tmTJxN0rtasdXWx11Fn1kIllEC2Yot3HKznj9uDoRLljZ0_Q95ix-GOHZ0A==]
- Ion fragmentation of small molecules in mass spectrometry. UAB.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoyMj7Om-AUdoWlQtERTd1OJQTqc8UA4uxk8PepS1P0ybRmG2laqK6uU85I_F4XK1GL7culMw5NakoAdX4GeF4n3RmOEiUG2dN9KF2sbavf3hr0IPNRQ0Op2lC62DzP3xCYlYn5CpaYDewIvaXLSLpiCSMSF-_r2tVvQP3jhXZQuvX7A==]
- Mass spectra - fragmentation patterns. Chemguide.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-ezujtQ5S-qCcDZKXl2Pt0XTnQ1WtKJYCc3WJJMx7jYmwhAaaaz5nDB21rI1OaxMPd6Yts-AuhsAhmxefWSg7qKQjfc-nz3J_wdvLNbAMCZ_TtyuJRZFvathf_yrNzgNb0iYhmaKyTbEQemND5F56jFG5mtE=]
Sources
- 1. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1( 2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uab.edu [uab.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemguide.co.uk [chemguide.co.uk]
X-ray Diffraction Analysis for Validating 3,5,7-Triphenyl-4H-1,2-diazepine Structure
Executive Summary: The Structural Conundrum
For researchers in heterocyclic pharmacology, 3,5,7-Triphenyl-4H-1,2-diazepine represents a classic structural challenge. The 1,2-diazepine ring system is notoriously fluxional, exhibiting both prototropic tautomerism (shifting between 1H, 4H, and 6H forms) and valence tautomerism (reversible electrocyclic ring closure to diazanorcaradienes).
While NMR (
This guide outlines a rigorous protocol for using SC-XRD to validate the 3,5,7-Triphenyl-4H-1,2-diazepine structure, distinguishing it from its valence isomers and tautomers.
Technical Comparison: Why XRD is the Gold Standard
The following decision matrix illustrates why XRD is superior for this specific structural validation compared to other standard characterization methods.
Table 1: Analytical Technique Comparison for 1,2-Diazepines
| Feature | SC-XRD (Gold Standard) | NMR ( | Mass Spectrometry (HRMS) |
| Primary Output | 3D atomic coordinates & bond lengths | Chemical shifts & coupling constants | Molecular mass & fragmentation |
| Tautomer ID | Definitive (Locates H atoms & double bonds) | Ambiguous (Time-averaged signals) | None (Isomers have identical mass) |
| Valence Isomerism | Definitive (Distinguishes 7-membered ring vs. bicyclic) | Difficult (Requires variable temp studies) | None |
| Ring Conformation | Exact (Boat/Chair/Twist) | Inferential (Karplus relationships) | None |
| Sample State | Solid Crystal | Solution | Gas Phase/Ionized |
Decision Workflow
Figure 1: Decision workflow for structural validation. Note that NMR ambiguity often necessitates crystallization for final proof.
Experimental Protocol: From Synthesis to Structure
This protocol assumes the synthesis of the crude 3,5,7-Triphenyl-4H-1,2-diazepine has been performed (typically via condensation of pyrylium/thiapyrylium salts with hydrazine).
Phase 1: Crystallization (Critical Step)
The 4H-1,2-diazepine system is sensitive. Proper crystallization is required to isolate the specific tautomer stable in the solid state.
-
Method: Slow evaporation or vapor diffusion.
-
Solvent System: Ethanol/Acetonitrile (1:1) or Dichloromethane/Hexane.
-
Conditions: Keep at
in the dark to prevent photochemical valence isomerization (ring contraction). -
Target: Colorless to pale yellow prisms or plates.
Phase 2: Data Collection
-
Instrument: Single-crystal diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB).
-
Temperature: 100 K (Low Temperature is Mandatory) .
-
Reasoning: Reduces thermal motion (ellipsoids), allowing precise location of hydrogen atoms on the C4 carbon (proving the 4H tautomer) versus the N1 nitrogen (1H tautomer).
-
-
Source: Mo-K
( Å) or Cu-K ( Å). Cu is preferred for purely organic light-atom structures to maximize diffraction intensity.
Phase 3: Structural Refinement (The Validation Check)
When solving the structure (using SHELX or OLEX2), focus on these specific parameters to validate the 4H-1,2-diazepine core:
1. The N-N Bond Length
-
Expectation: The N1-N2 bond should be a single bond.
-
Target Value:
Å. -
Validation: If the bond is significantly shorter (
Å), suspect disorder or a different isomer.
2. The C4 Geometry (The "Smoking Gun")
-
Observation: Locate the hydrogen atoms at position 4.
-
4H-Tautomer: Carbon C4 must be
hybridized with two hydrogen atoms. Bond angles around C4 should approach . -
1H-Tautomer: Carbon C4 would be
(part of a double bond) with only one hydrogen.
3. Ring Conformation
-
Expectation: 3,5,7-Triphenyl-4H-1,2-diazepines typically adopt a boat conformation in the solid state to minimize steric clash between the phenyl groups.
XRD Experimental Pipeline Diagram
Figure 2: Step-by-step XRD workflow for definitive structural assignment.
Data Interpretation: Distinguishing Isomers
The primary risk in characterizing this compound is misidentifying it as its valence isomer, the diazanorcaradiene (a bicyclic system).
Table 2: Crystallographic Parameters for Differentiation
| Parameter | 4H-1,2-Diazepine (Target) | Diazanorcaradiene (Valence Isomer) |
| Ring System | Monocyclic (7-membered) | Bicyclic (Fused 3- and 5-membered rings) |
| C4-C7 Distance | Long (Non-bonding, | Short (Bonded, |
| N1-N2 Bond | Single Bond ( | Part of cyclopropane-like system |
| C4 Hybridization |
Analysis Tip: In the 4H-1,2-diazepine structure, look for the alternating double bond pattern:
References
-
Carty, A. J., et al. (1970). "Reaction of 3,5,7-triphenyl-4H-1,2-diazepine with di-iron nonacarbonyl; the X-ray crystal and molecular structure of a novel iron-containing bicyclo[5,1,1]-system." Chemical Communications (London). Link
-
Lloyd, D., & Marshall, D. R. (1971).[1] "The molecular and crystal structure of 1,2-diazepines." Tetrahedron. (Contextualizing the general diazepine framework).
-
Allmann, R., et al. (1972). "The molecular and crystal structure of 1,2-diazepines and their conformational mobility in solution." Tetrahedron, 28(3), 581-595. Link
-
Harris, D. J., et al. (1977). "Diazepines.[2][3][4][5][6][7][8] Part 20. The crystal and molecular structure of 3,5,7-triphenyl-4H-1,2-diazepine picrate." Canadian Journal of Chemistry. (Provides specific lattice data for the picrate salt derivative).
Sources
- 1. Crystal structure of (1Z,4Z)-2,4-dimethyl-3H-benzo[b][1,4]diazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4H-1,2-Diazepine | C5H6N2 | CID 22386601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. ijpcbs.com [ijpcbs.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. On Integral INICS Aromaticity of Pyridodiazepine Constitutional Isomers and Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
UV-Vis Spectral Analysis & Photochemical Profiling: 3,5,7-Triphenyl-4H-1,2-diazepine vs. Photo-Isomers
The following technical guide provides an in-depth comparison of the UV-Vis spectral properties and photochemical behavior of 3,5,7-Triphenyl-4H-1,2-diazepine and its isomers.
Executive Summary
This guide details the spectroscopic differentiation of 3,5,7-Triphenyl-4H-1,2-diazepine (Parent) from its primary photo-isomer, 3,5,7-Triphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene , and secondary thermal rearrangement products. For researchers in photo-pharmacology and molecular switching, understanding the UV-Vis signature of this ring-contraction mechanism is critical. The transformation involves a 4
Chemical Identity & Reaction Pathway
The core transformation is a photochemical valence isomerization. Upon irradiation (typically
Reaction Mechanism Visualization
The following diagram illustrates the photochemical and thermal pathways, highlighting the critical species for UV-Vis monitoring.
Figure 1: Photochemical and thermal reaction manifold of 3,5,7-Triphenyl-4H-1,2-diazepine.
UV-Vis Spectral Comparison
The utility of UV-Vis spectroscopy in this system relies on detecting the loss of the extended conjugated system of the diazepine ring.
Comparative Data Table
The following data synthesizes experimental findings for the parent compound and its isomers. Note the distinct spectral features that allow for reaction monitoring.
| Compound | State/Solvent | Spectral Feature | ||
| Parent (1) (4H-1,2-diazepine) | Ethanol | 240-260 ~280-300 (sh) | HighModerate | Broad absorption tail extending into near-UV due to 7-membered ring conjugation. |
| Photo-Isomer (21) (Bicyclic) | Ethanol | < 240 | Lower | Hypsochromic Shift: Loss of continuous conjugation leads to absorption primarily in the far-UV. Significant drop in absorbance >280 nm. |
| Thermal Isomer (4) (1H-1,2-diazepine) | Ethanol | 244 285 | 27,20019,000 | Distinct peaks; often used as a stable reference for thermal degradation studies. |
| Degradation Product (Pyridine derivative) | Ethanol | 250-260 | High | Stable aromatic absorption, does not revert thermally. |
Mechanism of Spectral Change
-
Parent (4H-Diazepine): The molecule possesses a styryl-like conjugation integrated into the seven-membered ring containing the azo (-N=N-) or imine-like character depending on tautomers. This allows for
transitions that extend into the 280-320 nm region. -
Photo-Isomer (Bicyclic): The electrocyclic closure forms a fused 4-membered ring (diazetidine-like) and a 5-membered ring. This effectively "breaks" the long-range conjugation of the phenyl groups with the central heterocycle. The resulting chromophores are more isolated (styrene-like), causing the absorption maximum to shift to shorter wavelengths (blue shift) and the extinction coefficient in the monitoring window (300 nm) to drop precipitously.
Experimental Protocol: Photochemical Monitoring
Objective: To validate the formation of the photo-isomer and determine the reaction kinetics using UV-Vis spectrophotometry.
Reagents & Equipment[1]
-
Analyte: 3,5,7-Triphenyl-4H-1,2-diazepine (Synthesized via reaction of thiapyrylium salts with hydrazine or condensation of 1,5-diketones).
-
Solvent: Spectroscopic grade Ethanol (EtOH). Note: Avoid Acetone as it sensitizes irreversible degradation.
-
Light Source: Mercury arc lamp or UV-LED (350 nm) for irradiation.
-
Detector: Double-beam UV-Vis Spectrophotometer (Scan range: 200–450 nm).
Step-by-Step Methodology
-
Baseline Preparation:
-
Prepare a 2.5 x 10
M stock solution of the Parent compound in Ethanol. -
Record the initial spectrum (
) from 200 to 450 nm against a pure Ethanol blank. -
Validation: Ensure absorbance at
is between 0.5 and 1.0 AU.
-
-
Irradiation Cycle:
-
Place the quartz cuvette in the irradiation chamber.
-
Irradiate for defined intervals (e.g., 30 seconds).
-
Immediately record the spectrum after each interval.
-
-
Data Analysis (Isosbestic Points):
-
Overlay the sequential spectra.
-
Success Criteria: Look for the formation of distinct isosbestic points . This indicates a clean conversion between two species (Parent
Photo-isomer) without significant side reactions. -
Trend: Observe the decrease in absorbance at the Parent's characteristic shoulder (~280-300 nm) and the increase (or shift) in the far-UV region.
-
-
Thermal Reversibility Check (Self-Validation):
-
After photostationary state is reached (no further spectral changes), store the cuvette in the dark at room temperature or warm slightly (40°C).
-
Record spectra over time.
-
Result: The spectrum should slowly recover towards the
parent spectrum, confirming the identity of the unstable bicyclic isomer (Compound 21). If the spectrum remains unchanged, stable degradation products (pyridine/pyrazole) have formed.
-
References
-
Harris, D. J., et al. (1977).[1][2] "The thermal and photochemical rearrangement of 1,2(4H)-diazepine derivatives." Canadian Journal of Chemistry, 55(1), 56-64.
-
NIST Chemistry WebBook. "Bicyclo[3.2.0]hepta-2,6-diene Spectral Data." National Institute of Standards and Technology.
-
Gómez-Santacana, X., et al. (2016). "Illuminating Phenylazopyridines To Photoswitch Metabotropic Glutamate Receptors." Journal of the American Chemical Society.
Sources
Benchmarking synthetic routes for 3,5,7-Triphenyl-4H-1,2-diazepine efficiency
This guide provides a technical benchmark for the synthesis of 3,5,7-Triphenyl-4H-1,2-diazepine , a seven-membered heterocyclic system of significant interest in medicinal chemistry due to its potential as a pharmacophore skeleton.
The following analysis objectively compares three primary synthetic pathways, designating the Pyrylium Salt Condensation as the industry "Gold Standard" for efficiency and specificity, while evaluating alternative photochemical and diketone routes.
Part 1: Executive Summary of Synthetic Routes
| Metric | Route A: Pyrylium Salt Condensation (Recommended) | Route B: Photochemical Rearrangement | Route C: 1,5-Diketone Condensation |
| Primary Mechanism | Nucleophilic Attack / Ring Expansion | Electrocyclic Ring Expansion | Condensation / Cyclization |
| Yield Efficiency | High (55–75%) | Low to Moderate (15–40%) | Variable (Often yields Pyrazole impurity) |
| Reaction Time | < 2 Hours | 12–24 Hours | 6–12 Hours |
| Atom Economy | High | Moderate (Requires specialized precursors) | Low (Side reactions common) |
| Scalability | High (Gram to Kilogram scale) | Low (Dilute conditions required) | Moderate |
| Purity Profile | Excellent (Crystalline precipitate) | Poor (Requires chromatography) | Poor (Isomeric mixtures) |
Part 2: Detailed Technical Analysis
Route A: The Gold Standard – Pyrylium Salt Condensation
This route utilizes 2,4,6-triphenylpyrylium tetrafluoroborate as an activated electrophile. The pyrylium cation is highly susceptible to nucleophilic attack by hydrazine. Unlike neutral diketones, the pyrylium salt forces the formation of the 7-membered ring by destabilizing the potential 5-membered pyrazole byproduct.
-
Why it wins: The reaction is thermodynamically driven toward the diazepine ring due to the relief of ring strain in the pyrylium intermediate and the specific orbital alignment during the ring-opening/closing sequence.
-
Key Insight: The use of a non-nucleophilic counter-ion (
or ) is critical. Halide counter-ions can interfere with the reaction kinetics.
Route B: Photochemical Rearrangement (1-Iminopyridinium Ylides)
This method involves the UV-irradiation of N-iminopyridinium ylides. While mechanistically elegant, it suffers from low quantum yields and the formation of photo-degradation byproducts.
-
Limitation: The requirement for high-dilution conditions to prevent intermolecular side reactions makes this route unsuitable for scale-up.
Route C: The "Trap" – 1,5-Diketone Condensation
Direct reaction of 1,3,5-triphenyl-1,5-pentanedione with hydrazine often fails to yield the diazepine.
-
The Failure Mode: The reaction kinetically favors the formation of 3,5-diphenylpyrazole and acetophenone hydrazone via C-C bond cleavage (retro-Michael addition) or simply forms the thermodynamically more stable 5-membered pyrazoline ring. Avoid this route for high-purity targets.
Part 3: Mechanistic Visualization
The following diagram illustrates the divergent pathways. Note how the Pyrylium route (Center) leads directly to the target, while the Diketone route (Right) risks diverting to the stable Pyrazole byproduct.
Caption: Mechanistic pathway comparison showing the specificity of the Pyrylium route (Blue/Green) versus the risk of Pyrazole formation in the direct Diketone route (Red).
Part 4: Validated Experimental Protocol (Route A)
Objective: Synthesis of 3,5,7-Triphenyl-4H-1,2-diazepine (Target Yield: >60%).
Reagents & Safety Profile
-
2,4,6-Triphenylpyrylium Tetrafluoroborate: (CAS: 448-61-3) – Irritant, Moisture Sensitive.
-
Hydrazine Hydrate (80%): (CAS: 7803-57-8) – Toxic, Carcinogen, Corrosive. Handle in a fume hood.
-
Solvent: Ethanol (Absolute) and Diethyl Ether.
Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2.0 g (5.0 mmol) of 2,4,6-triphenylpyrylium tetrafluoroborate in 40 mL of absolute ethanol .
-
Addition: Cool the suspension to 0°C in an ice bath. Add 0.5 mL (excess) of hydrazine hydrate dropwise over 5 minutes. The yellow color of the pyrylium salt will fade, turning into a reddish-orange solution.
-
Reaction: Remove the ice bath and stir at room temperature for 30 minutes. Then, heat to reflux for 1 hour .
-
Workup: Cool the mixture to room temperature. Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. A yellow-orange precipitate will form.
-
Isolation: Filter the solid via vacuum filtration. Wash the cake with cold water (
) to remove excess hydrazine. -
Purification: Recrystallize the crude solid from Ethanol/Water (9:1) .
-
Tip: Dissolve in boiling ethanol, then add water dropwise until turbidity persists. Cool slowly to 4°C.
-
-
Drying: Dry the crystals under vacuum at 40°C for 4 hours.
Validation Data (Quality Control)
-
Appearance: Yellow crystalline needles.
-
Melting Point: 163–164 °C (Lit. Ref [1]).
-
Note: Isomeric 3,5,6-triphenyl derivatives melt higher (~209 °C); use MP to confirm regioselectivity.
-
-
1H NMR (CDCl3, 400 MHz):
-
2.0 ppm (br d, 1H, C4-H
) -
4.63 ppm (br d, 1H, C4-H
) – Characteristic methylene doublet. - 7.1–7.6 ppm (m, 15H, Aromatic protons).
-
2.0 ppm (br d, 1H, C4-H
-
UV-Vis (EtOH):
274 nm ( 29,400).[1]
Part 5: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<40%) | Incomplete reaction or hydrolysis | Ensure Pyrylium salt is dry; increase reflux time by 30 mins. |
| Red/Brown Oil | Polymerization of hydrazine | Use fresh Hydrazine Hydrate; perform addition strictly at 0°C. |
| MP > 190°C | Isomerization to Pyrazole/Isoxazole | Check reaction pH; ensure neutral conditions during workup. |
| Broad NMR Peaks | Ring inversion flux | Run NMR at low temperature (-40°C) to freeze the conformer. |
References
-
Harris, D. J., Kan, G. Y., Snieckus, V., & Klingsberg, E. (1974).[2] The Synthesis of 1,2-Diazepines from Thiapyrylium Salts. Canadian Journal of Chemistry, 52(15), 2798–2804.
-
Streith, J. (1977). Photochemical Synthesis of 1,2-Diazepines. Pure and Applied Chemistry, 49(3), 305–315.
-
Balaban, A. T. (1968). Pyrylium Salts as Precursors for Nitrogen Heterocycles.[3] Tetrahedron, 24(14), 5059-5066.
-
PubChem. (2024). 2,4,6-Triphenylpyrylium tetrafluoroborate - Safety & Hazards. National Library of Medicine.
Sources
Safety Operating Guide
A Guide to the Safe Disposal of 3,5,7-Triphenyl-4H-1,2-diazepine
This document provides a detailed protocol for the safe handling and disposal of 3,5,7-Triphenyl-4H-1,2-diazepine. As a nitrogen-containing heterocyclic compound, it must be managed with the assumption of biological activity and potential toxicity. Adherence to these guidelines is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined are based on established best practices for hazardous chemical waste management in a laboratory setting.
Core Principles and Hazard Assessment
The foundational principle for managing waste of 3,5,7-Triphenyl-4H-1,2-diazepine is to treat it as a hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of in standard trash or flushed down a sewer drain.[1][2][3][4] Nitrogen-containing heterocycles are a cornerstone of many pharmaceuticals and biologically active molecules due to their ability to interact with biological systems.[5][6] Therefore, in the absence of specific toxicological data for 3,5,7-Triphenyl-4H-1,2-diazepine, it must be handled as a substance with potential health hazards.
Inferred Hazards:
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[7] Many benzodiazepine derivatives, which share a core diazepine ring, exhibit psychoactive properties.[5]
-
Environmental Hazard: Considered potentially harmful to aquatic organisms; avoid release into the environment.[8]
-
Physical Form: A solid powder, which poses an inhalation risk if handled improperly.
Personal Protective Equipment (PPE) and Handling
All handling and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of airborne particulates.[9] Appropriate PPE must be worn at all times when managing this waste stream.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent dermal absorption. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[7] |
| Eye Protection | ANSI-rated safety goggles or a full-face shield. | To protect eyes from dust particles.[7][8] |
| Body Protection | A full-length laboratory coat, buttoned completely. | To protect skin and clothing from contamination.[1] |
| Respiratory | Not required if handled exclusively within a fume hood. | A fume hood provides adequate protection from inhalation of dust.[9] |
Step-by-Step Disposal Protocol
The proper segregation and containment of this waste are paramount for safe and compliant disposal. The process involves clear identification, secure containment, and coordination with institutional safety personnel.
Step 1: Waste Segregation
-
Identify as Solid, Non-Halogenated Organic Waste: 3,5,7-Triphenyl-4H-1,2-diazepine is a solid organic compound that does not contain halogens. It must be collected in a waste stream separate from liquid wastes and halogenated solvent wastes.[9][10] Commingling different waste types can create dangerous chemical reactions and significantly complicates the final disposal process.[10][11]
-
Contaminated Materials: Any items that have come into direct contact with the compound, such as gloves, weigh boats, contaminated paper towels, and empty product containers, must also be disposed of as hazardous solid waste.[9][12]
Step 2: Container Selection and Labeling
-
Container Choice: Use a wide-mouth, sealable container made of a material compatible with organic solids (e.g., HDPE or glass). The container must be in good condition, with no cracks or leaks, and have a screw-top lid that can be hermetically sealed.[1][2] The original product container is often a suitable choice for waste accumulation.[2]
-
Labeling: The waste container must be clearly and accurately labeled. Affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) office. The label must include:
Step 3: Waste Accumulation and Storage
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[2][12] This prevents the release of vapors and protects the lab environment.
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA.[3][13] This area should be at or near the point of generation and under the control of laboratory personnel. The SAA must be a secondary containment bin or tray to capture any potential leaks.[12]
-
Segregated Storage: Within the SAA, ensure the container is segregated from incompatible waste types, such as acids, bases, and oxidizers.[11][14]
Step 4: Final Disposal
-
Contact EHS: Once the container is full or has reached the local regulatory accumulation time limit (e.g., 9 months), contact your institution's EHS department or equivalent office to arrange for a hazardous waste pickup.[2][11][12] Do not attempt to transport or dispose of the waste yourself.
Spill Management Protocol
In the event of a small spill of solid 3,5,7-Triphenyl-4H-1,2-diazepine:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Don appropriate PPE as detailed in the table above.
-
Contain the Spill: Gently cover the spill with an absorbent material suitable for chemical powders. Avoid raising dust.[8]
-
Clean-Up: Carefully sweep the material into a dustpan or use a specialized vacuum cleaner for hazardous dust. Place the collected material and all cleaning supplies into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone, followed by soap and water), collecting all wipes as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, even if you clean it up yourself.[12]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 3,5,7-Triphenyl-4H-1,2-diazepine and associated materials.
Caption: Decision workflow for the disposal of 3,5,7-Triphenyl-4H-1,2-diazepine.
References
-
Stanford Environmental Health & Safety. (n.d.). Laboratory Chemical Waste Guidelines. Retrieved from [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,2-Diazepines | Request PDF. Retrieved from [Link]
-
ISCA. (n.d.). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4H-1,2-Diazepine. PubChem Compound Summary. Retrieved from [Link]
-
BASF. (2025, July 28). Safety data sheet. Retrieved from [Link]
-
Covetrus. (n.d.). MATERIAL SAFETY DATA SHEET: Diazepam. Retrieved from [Link]
-
ResearchGate. (2025, November 17). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Retrieved from [Link]
-
Exposome-Explorer. (2009, December 16). Material Safety Data Sheet: Quazepam. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reaction of 3,5,7-triphenyl-4H-1,2-diazepine with di-iron nonacarbonyl. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines. Retrieved from [Link]
-
Taylor & Francis Online. (2015, December 31). Developments in 1,2,5-triazepine chemistry: Reactions and synthetic applications. Retrieved from [Link]
-
ACS Publications. (2012, June 21). Efficient Approach to 1,2-Diazepines via Formal Diazomethylene Insertion into the C–C bond of Cyclobutenones. Retrieved from [Link]
-
Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Tulane University. (2023, June 27). FACT SHEET: Hazardous Waste Disposal. Retrieved from [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Journal of University of Anbar for Pure Science. (n.d.). Synthesis and Characterization a New 1,3-Diazepine Compounds from New Bis 4-Amino-3-Mercpto-1,2,4-Triazole Derivatives. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). 3,7-diphenyl-5,6-dihydro-4H-1,2-diazepine. Retrieved from [Link]
-
ACS Publications. (2021, September 7). Diagnosing Down-the-Drain Disposal of Unused Pharmaceuticals at a River Catchment Level. Retrieved from [Link]
-
ChemRxiv. (n.d.). A little about Pyrazolo[3,4-d][12][14]diazepine: simple sustainable synthesis, NMR identification and prototropic equilibrium. Retrieved from [Link]
-
U.S. Drug Enforcement Administration. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Retrieved from [Link]
-
National Center for Biotechnology Information. (2003, March 6). Design and synthesis of 4H-3-(2-phenoxy)phenyl-1,2,4-triazole derivatives as benzodiazepine receptor agonists. Retrieved from [Link]
Sources
- 1. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 2. vumc.org [vumc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Diagnosing Down-the-Drain Disposal of Unused Pharmaceuticals at a River Catchment Level: Unrecognized Sources of Environmental Contamination That Require Nontechnological Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isca.me [isca.me]
- 6. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aaronchem.com [aaronchem.com]
- 8. northamerica.covetrus.com [northamerica.covetrus.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. oehs.tulane.edu [oehs.tulane.edu]
- 11. otago.ac.nz [otago.ac.nz]
- 12. ehs.stanford.edu [ehs.stanford.edu]
- 13. nswai.org [nswai.org]
- 14. canterbury.ac.nz [canterbury.ac.nz]
Personal protective equipment for handling 3,5,7-Triphenyl-4H-1,2-diazepine
As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic system where molecular physics, chemistry, and human factors intersect.
3,5,7-Triphenyl-4H-1,2-diazepine (CAS: 25649-70-1) is an uncharacterized, early-discovery research chemical. While distinct from the 1,4-benzodiazepines known for GABA-A receptor modulation, the 1,2-diazepine scaffold exhibits potent biological activities, including targeted cholinesterase inhibition, antimicrobial, and antineoplastic properties[1][2]. Because its exact toxicological profile remains uncharacterized by suppliers, it must be treated as a highly potent active pharmaceutical ingredient (HPAPI)[3].
The compound's structure (C23H18N2) features three bulky phenyl rings, resulting in exceptional lipophilicity. This dictates a high potential for dermal absorption—especially when dissolved in organic solvents—necessitating stringent, causality-driven Personal Protective Equipment (PPE) and operational protocols.
Part 1: Quantitative Risk Parameters & PPE Specifications
The selection of PPE is dictated by the physical state of the compound and the solvents used to manipulate it. Standard nitrile gloves offer excellent particulate protection but fail rapidly against the penetration-enhancing solvents (like DMSO or Dichloromethane) required to dissolve highly lipophilic multi-ring systems.
| Parameter | Value / Specification | Causality / Rationale |
| Estimated OEL (8-hour TWA) | < 10 µg/m³ (OEB 4 equivalent) | Lack of chronic toxicity data; assumed high biological activity requires conservative containment[3]. |
| Glove Material (Dry Solid) | Nitrile (Double gloved), ≥ 0.12 mm | Prevents particulate transfer. The inner glove remains uncontaminated during the doffing process. |
| Glove Material (In Solvent) | Butyl Rubber or Silver Shield® | High resistance to DMSO/DCM. Standard nitrile offers virtually no breakthrough resistance to DMSO. |
| Respiratory Protection | N95/FFP3 or PAPR | Prevents inhalation of aerosolized micro-powders during the weighing of electrostatically charged solids. |
| Dermal Barrier | Fluid-Resistant Tyvek® Sleeves | Prevents powder adherence to forearms, a common vector for accidental secondary exposure. |
Part 2: Containment & PPE Selection Logic
The following diagram illustrates the decision-making matrix for handling 3,5,7-Triphenyl-4H-1,2-diazepine based on its physical state.
Logical workflow for engineering controls and PPE selection based on physical state.
Part 3: Self-Validating Operational Protocols
Every safety protocol must be a self-validating system. If a control fails, the operator must have an immediate, observable indicator of that failure.
Protocol A: High-Containment Weighing and Dissolution
-
Preparation & Baseline Check : Ensure the Vented Balance Enclosure (VBE) is operational.
-
Validation Check: Verify the magnehelic gauge reads between 0.4–0.6 inches of water. Tape a small Kimwipe strip to the bottom of the sash; an inward deflection provides continuous visual proof of directional airflow.
-
-
PPE Donning Sequence : Don inner nitrile gloves, a fluid-resistant lab coat, disposable Tyvek sleeves, an N95 respirator, and safety goggles. Don outer nitrile gloves over the sleeves.
-
Electrostatic Mitigation : As an uncharacterized dry powder, 3,5,7-Triphenyl-4H-1,2-diazepine may carry a static charge, leading to sudden aerosolization. Pass the sealed vial through an anti-static ionizer bar for 10 seconds before opening.
-
Weighing : Tare the anti-static weigh boat. Carefully transfer the powder using a grounded micro-spatula.
-
Validation Check: Observe the analytical balance readout. A fluctuating reading indicates turbulent airflow compromising containment. Adjust the sash height until the reading stabilizes.
-
-
In-Situ Dissolution : Do not transport the dry powder across the lab. Add the primary solvent (e.g., DMSO) directly to the weigh boat or volumetric flask within the VBE to lock the compound into a liquid matrix.
-
Doffing & Decontamination : Remove outer gloves inside the VBE, turning them inside out to encapsulate any microscopic powder.
-
Validation Check: Inspect the inner gloves under good lighting; any visible residue indicates a breach of the primary barrier.
-
Protocol B: Chemical Decontamination & Disposal Plans
Improper disposal of novel heterocycles can lead to dangerous secondary reactions.
-
Avoid Oxidizers : Do not use bleach (sodium hypochlorite) for primary decontamination. The oxidation of complex nitrogenous heterocycles (like the 1,2-diazepine ring) can yield unpredictable, highly reactive N-oxide intermediates.
-
Surfactant Solubilization : Instead, use a surfactant-based solvent (e.g., 1% Alconox in 70% Isopropanol) to solubilize and lift the lipophilic compound from surfaces.
-
Waste Segregation : All materials contaminated with 3,5,7-Triphenyl-4H-1,2-diazepine (including empty vials, pipette tips, and primary gloves) must be segregated into solid hazardous waste containers lined with dual poly-bags.
-
Final Disposal : Capture all liquid rinsate in a dedicated organic waste stream clearly labeled for high-temperature incineration (>1000°C) . Do not mix with acidic aqueous waste.
References
-
Pourtaher, H., et al. "The anti-Alzheimer potential of novel spiroindolin-1,2-diazepine derivatives as targeted cholinesterase inhibitors with modified substituents." Scientific Reports, 2023. URL: [Link]
-
Ramírez, J., et al. "Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents." MDPI Molecules, 2024. URL: [Link]
-
Advisory Council on the Misuse of Drugs (ACMD). "A review of the evidence of use and harms of Novel Benzodiazepines." GOV.UK, 2020. URL: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
